Product packaging for 5-Bromo-4-fluoroisatoic anhydride(Cat. No.:CAS No. 1440535-66-9)

5-Bromo-4-fluoroisatoic anhydride

Cat. No.: B1382142
CAS No.: 1440535-66-9
M. Wt: 260.02 g/mol
InChI Key: KSIGHJQLNMQVPU-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoroisatoic anhydride is a useful research compound. Its molecular formula is C8H3BrFNO3 and its molecular weight is 260.02 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrFNO3 B1382142 5-Bromo-4-fluoroisatoic anhydride CAS No. 1440535-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-7-fluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIGHJQLNMQVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440535-66-9
Record name 6-bromo-7-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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Foundational & Exploratory

5-Bromo-4-fluoroisatoic Anhydride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of 5-Bromo-4-fluoroisatoic anhydride, a valuable building block in medicinal chemistry and organic synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the handling, application, and experimental protocols related to this compound. All quantitative data is presented in structured tables, and key experimental workflows and reaction mechanisms are visualized using Graphviz diagrams.

Introduction

This compound, also known by its systematic name 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated heterocyclic compound that has garnered interest as a versatile precursor in the synthesis of a variety of bioactive molecules. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the aromatic ring, offers multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. This guide aims to consolidate the available technical information on this compound, providing a foundation for its effective utilization in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a faint orange to faint red powder[1]. A summary of its key chemical and physical properties is provided in Table 1. While specific experimental values for melting point, boiling point, and solubility are not widely reported in the literature, data for analogous compounds such as 5-bromoisatoic anhydride and 5-fluoroisatoic anhydride suggest a high melting point, likely with decomposition.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione-
Synonyms This compound[1]
CAS Number 1440535-66-9[1]
Molecular Formula C₈H₃BrFNO₃[1]
Molecular Weight 260.02 g/mol [1]
Appearance Faint orange to faint red powder[1]
Melting Point Data not available. (For comparison, 5-Bromoisatoic anhydride: 280-285 °C, dec.)[2]
Boiling Point Data not available.
Solubility Data not available. (Isatoic anhydrides are generally soluble in DMF and DMSO).

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the bromine and fluorine substituents. The N-H proton of the anhydride ring typically appears as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the anhydride functionality, in addition to the signals corresponding to the aromatic carbons. The carbon atoms directly bonded to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (in the case of ¹³C-¹⁹F coupling).

  • FTIR: The infrared spectrum will be dominated by two strong carbonyl stretching bands characteristic of the anhydride group, typically observed in the region of 1750-1850 cm⁻¹ and 1700-1780 cm⁻¹. N-H stretching vibrations would be observed around 3200-3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (260.02 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature. However, a general and widely applicable method for the preparation of isatoic anhydrides involves the oxidation of the corresponding indole derivative. This approach can be adapted for the synthesis of the target molecule.

Experimental Protocol: General Synthesis of Isatoic Anhydrides from Indoles

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

Materials:

  • 5-Bromo-4-fluoro-1H-indole (starting material)

  • Oxone® (Potassium peroxymonosulfate)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve 1 mmol of the 5-bromo-4-fluoro-1H-indole in a 4:1 mixture of DMF and water (10 mL).

  • Add 4 mmol of Oxone® to the solution.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 25 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography on silica gel.

Logical Workflow for the Synthesis of this compound

G A 5-Bromo-4-fluoro-1H-indole B Dissolve in DMF/Water A->B C Add Oxone® B->C D Stir at Room Temperature C->D E Reaction Monitoring (TLC) D->E F Work-up (Water, Ethyl Acetate Extraction) E->F Reaction Complete G Drying and Concentration F->G H Purification (Crystallization/Chromatography) G->H I This compound H->I

Caption: General synthetic workflow for this compound.

Reactivity and Applications

Isatoic anhydrides are valuable electrophilic reagents that undergo nucleophilic acyl substitution reactions. The anhydride ring is susceptible to opening upon reaction with a wide range of nucleophiles, leading to the formation of anthranilic acid derivatives. This reactivity makes this compound a key intermediate in the synthesis of various heterocyclic compounds with potential applications in drug discovery.

5.1. Ring-Opening Reactions with Nucleophiles

The reaction of isatoic anhydrides with nucleophiles typically proceeds via an initial attack at one of the carbonyl carbons, leading to the opening of the anhydride ring. The regioselectivity of the attack can be influenced by the nature of the nucleophile and the substituents on the aromatic ring. Common nucleophiles include amines, alcohols, and thiols.

Signaling Pathway of Nucleophilic Attack on Isatoic Anhydride

G cluster_0 Nucleophilic Acyl Substitution A Isatoic Anhydride C Tetrahedral Intermediate A->C Nucleophilic Attack B Nucleophile (Nu-H) B->C D Ring Opening C->D E Anthranilic Acid Derivative D->E F CO2 D->F

Caption: Mechanism of isatoic anhydride ring-opening by a nucleophile.

5.2. Applications in Heterocyclic Synthesis

The anthranilic acid derivatives formed from the ring-opening of this compound can be further cyclized to generate a diverse array of heterocyclic systems, including:

  • Quinazolinones: Reaction with amines followed by cyclization is a common route to substituted quinazolinones, a scaffold present in numerous pharmaceuticals.

  • Benzodiazepines: Condensation with amino acids can lead to the formation of the benzodiazepine core structure, known for its anxiolytic and anticonvulsant properties.

  • Acrinones: Reaction with active methylene compounds can provide access to acridone-based structures.

The presence of the bromo and fluoro substituents on the this compound scaffold allows for further diversification of the resulting heterocyclic products through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, it should be handled with the standard precautions for laboratory chemicals. Based on the data for similar compounds, it may cause skin and eye irritation.

Recommended Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising building block for the synthesis of complex heterocyclic molecules of interest in medicinal chemistry. Its reactivity, coupled with the potential for further functionalization of its halogen substituents, makes it a valuable tool for the generation of diverse chemical libraries for drug discovery programs. This guide has summarized the currently available information on its chemical properties, synthesis, and reactivity to aid researchers in its effective application. Further investigation into its specific physical properties and the development of optimized synthetic protocols will undoubtedly enhance its utility in the scientific community.

References

An In-depth Technical Guide to 5-Bromo-4-fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1440535-66-9

Synonyms: 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, 6-Bromo-7-fluoro-1H-benzo[d][1][2]oxazine-2,4-dione

This technical guide provides a comprehensive overview of 5-Bromo-4-fluoroisatoic anhydride, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from analogous compounds to present a predictive yet thorough resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While experimental data for this compound is not extensively published, its fundamental properties can be reliably predicted based on its structure and data from commercially available sources.

PropertyValueSource/Method
CAS Number 1440535-66-9Publicly available chemical databases
Molecular Formula C₈H₃BrFNO₃Calculated from structure
Molecular Weight 260.02 g/mol Calculated from atomic weights
Appearance Predicted to be a white to off-white or pale yellow solidBased on analogous isatoic anhydrides
Purity Commercially available up to 95%Supplier data
Solubility Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) and reactive in protic solvents (e.g., alcohols, water)Based on the general solubility of isatoic anhydrides
Melting Point Not reported. Expected to be >200 °C (with decomposition)Based on the high melting points of similar isatoic anhydrides

Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of structurally related compounds, such as 5-bromoisatoic anhydride and fluorinated anthranilic acids. These predictions can aid in the characterization of synthesized this compound.

Spectroscopy Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~11.9 (s, 1H, NH), ~8.0-7.8 (m, 2H, Ar-H). The exact shifts and coupling constants will be influenced by the fluorine and bromine substituents.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~160 (C=O, anhydride), ~148 (C=O, carbamate), aromatic carbons between 140-110 ppm, with C-F and C-Br signals exhibiting characteristic shifts and couplings.
IR (KBr, cm⁻¹)ν: ~3200 (N-H stretch), ~1780 & ~1730 (asymmetric and symmetric C=O stretch of anhydride), ~1620 (C=C aromatic stretch).
Mass Spectrometry (ESI-MS)m/z: 258.9 [M-H]⁻, with a characteristic isotopic pattern for bromine.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound starts from the corresponding substituted anthranilic acid. The general method for the synthesis of isatoic anhydrides involves the cyclization of an anthranilic acid derivative using a phosgene equivalent.

Proposed Synthesis Workflow

G cluster_0 Starting Material Preparation cluster_1 Cyclization to Isatoic Anhydride 4-Fluoroaniline 4-Fluoroaniline Bromination Bromination 4-Fluoroaniline->Bromination Amino Group Protection Amino Group Protection Bromination->Amino Group Protection Ortho-lithiation and Carboxylation Ortho-lithiation and Carboxylation Amino Group Protection->Ortho-lithiation and Carboxylation Deprotection Deprotection Ortho-lithiation and Carboxylation->Deprotection 5-Bromo-4-fluoroanthranilic acid 5-Bromo-4-fluoroanthranilic acid Deprotection->5-Bromo-4-fluoroanthranilic acid Cyclization Reaction Cyclization Reaction 5-Bromo-4-fluoroanthranilic acid->Cyclization Reaction Phosgene Equivalent Phosgene Equivalent Phosgene Equivalent->Cyclization Reaction This compound This compound Cyclization Reaction->this compound G This compound This compound Ring Opening Ring Opening This compound->Ring Opening Nucleophile (NuH) Nucleophile (NuH) Nucleophile (NuH)->Ring Opening Intermediate 2-Amino-5-bromo-4-fluorobenzoyl-Nu Ring Opening->Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization Heterocyclic Products e.g., Quinazolinones, Benzodiazepines Intramolecular Cyclization->Heterocyclic Products G cluster_pathway Simplified Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Cell Proliferation and Survival Cell Proliferation and Survival Akt->Cell Proliferation and Survival Potential Inhibitor Inhibitor derived from This compound Potential Inhibitor->PI3K

References

5-Bromo-4-fluoroisatoic anhydride structure and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoroisatoic anhydride, also known by its systematic name 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated heterocyclic compound. Isatoic anhydrides, as a class of molecules, are recognized as valuable intermediates in synthetic organic chemistry, particularly in the field of medicinal chemistry. They serve as versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds. The presence of both a bromine and a fluorine atom on the benzene ring of this compound offers unique opportunities for further chemical modifications and the potential to modulate the biological activity of its derivatives.

Chemical Structure and Molecular Properties

The chemical structure and key molecular properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₃BrFNO₃[1]
Molecular Weight 260.02 g/mol [1]
CAS Number 1440535-66-9[1]
Appearance Faint orange to faint red powder[1]
Synonyms 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, 6-Bromo-7-fluoro-1H-benzo[d][1][2]oxazine-2,4-dione[1]
SMILES O=c1[nH]c2cc(F)c(Br)cc2c(=O)o1[1]
InChI InChI=1S/C8H3BrFNO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13)[1]
InChIKey KSIGHJQLNMQVPU-UHFFFAOYSA-N[1]

Synthesis

General Synthetic Pathways for Isatoic Anhydrides

The synthesis of isatoic anhydrides can generally be achieved through several key pathways. The logical flow for these syntheses is depicted in the following diagram.

G cluster_start Starting Materials cluster_methods Synthetic Methods Substituted Anthranilic Acid Substituted Anthranilic Acid Cyclization Cyclization Substituted Anthranilic Acid->Cyclization Phosgene or equivalents Substituted Isatin Substituted Isatin Oxidation_Isatin Oxidation Substituted Isatin->Oxidation_Isatin Peroxy acids Substituted Indole Substituted Indole Oxidation_Indole Oxidation Substituted Indole->Oxidation_Indole Oxone Isatoic Anhydride Isatoic Anhydride Cyclization->Isatoic Anhydride Oxidation_Isatin->Isatoic Anhydride Oxidation_Indole->Isatoic Anhydride

Caption: General synthetic routes to isatoic anhydrides.

Plausible Experimental Protocol for this compound

Based on the general method of indole oxidation, a plausible experimental protocol for the synthesis of this compound from 5-bromo-4-fluoroindole is detailed below. Note: This is a generalized procedure and would require optimization for this specific substrate.

Materials:

  • 5-Bromo-4-fluoroindole

  • Oxone® (Potassium peroxymonosulfate)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 5-bromo-4-fluoroindole in a solvent mixture of DMF and water (typically a 4:1 ratio).

  • To this solution, add 4 equivalents of Oxone® portion-wise while stirring at room temperature.

  • Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by crystallization from an appropriate solvent system or by column chromatography on silica gel.

Applications in Drug Development

Isatoic anhydrides are valuable building blocks in medicinal chemistry due to their ability to undergo ring-opening reactions with various nucleophiles, leading to the formation of diverse heterocyclic structures.

The workflow for utilizing this compound in a drug discovery program can be conceptualized as follows:

G Start 5-Bromo-4-fluoroisatoic anhydride Reaction Reaction with Nucleophiles (e.g., amines) Start->Reaction Intermediate Ortho-aminobenzamide Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Scaffolds Diverse Heterocyclic Scaffolds (e.g., Quinazolinones) Cyclization->Scaffolds Screening Biological Screening Scaffolds->Screening Hit Hit Compound Identification Screening->Hit

References

A Technical Guide to 5-Bromo-4-fluoroisatoic Anhydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the synthesis, properties, and potential applications of the versatile chemical intermediate, 5-Bromo-4-fluoroisatoic anhydride, in the field of medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the drug development sector, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Synonyms

This compound is a substituted isatoic anhydride, a class of compounds known for their utility as reactive intermediates. Due to the substitution pattern on the aromatic ring, the nomenclature can vary. The most common synonyms and systematic names for this compound are:

  • 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione

  • 6-Bromo-7-fluoro-1H-benzo[d][1][2]oxazine-2,4-dione

The Chemical Abstracts Service (CAS) registry number for this compound is 1440535-66-9 .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
Molecular Formula C₈H₃BrFNO₃
Molecular Weight 260.02 g/mol
Appearance Faint orange to faint red powder
Purity Typically ≥95%
Solubility Soluble in many organic solvents

Synthesis of this compound

The synthesis of this compound typically proceeds from the corresponding anthranilic acid derivative, 2-amino-4-bromo-5-fluorobenzoic acid. The formation of the isatoic anhydride ring is achieved by reacting the amino and carboxylic acid functionalities with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).

Experimental Protocol: Synthesis from 2-amino-4-bromo-5-fluorobenzoic acid

This protocol outlines a general procedure for the synthesis of this compound using triphosgene.

Materials:

  • 2-amino-4-bromo-5-fluorobenzoic acid

  • Triphosgene (BTC)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-amino-4-bromo-5-fluorobenzoic acid in anhydrous THF.

  • Under a continuous stream of nitrogen, add triphosgene portion-wise to the stirred solution at room temperature. The molar ratio of the anthranilic acid to triphosgene is typically 3:1.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench any unreacted triphosgene with a suitable reagent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from an appropriate solvent system to yield the final product as a faint orange to faint red powder.

Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

G cluster_synthesis Synthesis Workflow start 2-amino-4-bromo- 5-fluorobenzoic acid intermediate Reaction Mixture start->intermediate Reaction reagent Triphosgene (BTC) Anhydrous THF reagent->intermediate Reagent Addition product 5-Bromo-4-fluoroisatoic anhydride intermediate->product Reflux & Workup

Caption: Synthetic workflow for this compound.

Applications in Drug Development

Isatoic anhydrides are valuable precursors in the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The presence of bromine and fluorine atoms in this compound offers opportunities for further functionalization and modulation of pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Precursor for Bioactive Heterocycles

This compound can be utilized as a key starting material for the synthesis of various heterocyclic scaffolds, including:

  • Quinazolinones: These compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Benzodiazepines: A class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant effects.

  • Other Fused Heterocycles: The reactivity of the anhydride allows for the construction of complex polycyclic systems.

Potential as an Intermediate for Kinase Inhibitors

The benzoxazine core is a feature in some kinase inhibitors. While specific research on this compound in this context is emerging, related benzo[b]pyrido[1][3]oxazine derivatives have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers[4]. The bromo and fluoro substituents on the anhydride can serve as handles for structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.

G cluster_application Drug Development Applications anhydride 5-Bromo-4-fluoroisatoic anhydride quinazolinones Quinazolinones anhydride->quinazolinones Synthesis of benzodiazepines Benzodiazepines anhydride->benzodiazepines Synthesis of kinase_inhibitors Kinase Inhibitors anhydride->kinase_inhibitors Intermediate for antimicrobials Antimicrobial Agents anhydride->antimicrobials Intermediate for

Caption: Potential applications in drug discovery.

Role in the Synthesis of Antimicrobial Agents

The benzo[d][1][2]oxazine scaffold is also being explored for the development of new antimicrobial agents. The structural features of these compounds allow for interactions with microbial cellular components or inhibition of key metabolic enzymes[5]. The specific substitution pattern of this compound could be leveraged to design novel antibacterial and antifungal compounds.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis from the corresponding anthranilic acid and its reactivity make it an attractive starting material for the construction of a diverse range of bioactive heterocyclic compounds. Further exploration of this molecule and its derivatives is warranted to unlock its full potential in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Researchers are encouraged to consider this compound as a key building block in their synthetic strategies.

References

An In-Depth Technical Guide to 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 5-Bromo-4-fluoroisatoic anhydride, is a halogenated derivative of isatoic anhydride. The benzoxazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties. The introduction of bromine and fluorine atoms to the aromatic ring is anticipated to modulate the compound's physicochemical and pharmacological properties, making it a molecule of significant interest for further investigation in drug discovery and development. This guide provides a comprehensive overview of its properties, a plausible synthetic pathway, and an exploration of its potential biological significance based on related structures.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione is presented in the table below. It is important to note that while basic identifiers are available from commercial suppliers, detailed experimental data such as melting point and solubility are not widely published.

PropertyValueSource
Molecular Formula C₈H₃BrFNO₃--INVALID-LINK--
Molecular Weight 260.02 g/mol --INVALID-LINK--
CAS Number 1440535-66-9--INVALID-LINK--
Appearance Faint orange to faint red powder--INVALID-LINK--
Synonyms This compound, 6-Bromo-7-fluoro-1H-benzo[d][1][2]oxazine-2,4-dione--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--

Experimental Protocols

Plausible Synthesis Pathway

Step 1: Synthesis of 2-amino-5-bromo-4-fluorobenzoic acid

The necessary precursor, 2-amino-5-bromo-4-fluorobenzoic acid, is commercially available, suggesting its synthesis is an established process.

Step 2: Cyclization to form 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione

The cyclization of 2-amino-5-bromo-4-fluorobenzoic acid would likely proceed as follows:

  • Reactants: 2-amino-5-bromo-4-fluorobenzoic acid, phosgene (or a safer equivalent such as triphosgene or diphosgene), and an appropriate solvent (e.g., anhydrous tetrahydrofuran or dioxane).

  • Procedure: A solution of 2-amino-5-bromo-4-fluorobenzoic acid in the chosen anhydrous solvent would be treated with a solution of phosgene or its equivalent, typically at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress would be monitored by a suitable technique such as thin-layer chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the crude product would be purified, likely by recrystallization from an appropriate solvent, to yield the desired 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione.

Synthesis_Pathway Precursor 2-amino-5-bromo-4-fluorobenzoic acid Product 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione Precursor->Product Cyclization Reagent Phosgene (or equivalent) Reagent->Product

Plausible synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra for 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione are not available, predictions can be made based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, fluorine, and carbonyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the dione moiety are expected to resonate at the lowest field (highest ppm values).[5]

FT-IR Spectroscopy

The infrared spectrum will be characterized by the stretching vibrations of the functional groups present. Key expected absorption bands include:

  • N-H stretch: A broad peak in the region of 3200-3400 cm⁻¹.

  • C=O stretches (anhydride): Two distinct, strong absorption bands are characteristic of the anhydride group, typically found in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹.

  • C-O-C stretch (oxazine ring): Asymmetric and symmetric stretching modes of the C-O-C bond are expected around 1230 cm⁻¹ and 1030 cm⁻¹, respectively.[6][7]

  • Aromatic C-H and C=C stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

  • C-F and C-Br stretches: These will appear in the fingerprint region of the spectrum.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. The fragmentation pattern would be expected to involve the loss of CO₂ and subsequent cleavage of the heterocyclic ring.[8][9]

Biological Activity and Mechanism of Action (Potential)

While there is no specific biological data for 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, the broader class of benzoxazinones has shown promising pharmacological activities.

Structure-activity relationship (SAR) studies on a series of benzoxazinone derivatives as α-chymotrypsin inhibitors have indicated that the nature and position of substituents on the phenyl ring significantly influence their inhibitory potential. Notably, fluoro-substituted derivatives have been found to exhibit greater inhibitory activity compared to their chloro and bromo counterparts.[10] This suggests that the fluorine atom in the target molecule may contribute favorably to its biological activity.

Furthermore, benzoxazinones have been investigated for their phytotoxicity, with some derivatives showing potential as natural herbicide models.[11][12] The specific combination of bromo and fluoro substituents in the target compound may lead to unique biological properties worthy of exploration.

Potential_Biological_Activity Target_Compound 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione Benzoxazinone_Core Benzoxazinone Scaffold Target_Compound->Benzoxazinone_Core is a derivative of SAR Structure-Activity Relationship Benzoxazinone_Core->SAR Biological_Activity Potential Biological Activities SAR->Biological_Activity Alpha_Chymotrypsin α-Chymotrypsin Inhibition Biological_Activity->Alpha_Chymotrypsin Herbicidal Phytotoxicity Biological_Activity->Herbicidal

Relationship to potential biological activities.

Conclusion

6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione is a synthetically accessible compound with potential for applications in medicinal chemistry and agrochemical research. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties and a logical framework for its synthesis and characterization. Further research into the biological activities of this specific molecule is warranted to fully elucidate its potential.

References

Physical characteristics of 5-Bromo-4-fluoroisatoic anhydride powder

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Characteristics of 5-Bromo-4-fluoroisatoic anhydride Powder

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound powder. Designed for researchers, scientists, and professionals in drug development, this document compiles available data into a structured format, outlines common experimental methodologies for characterization, and presents a logical workflow for the analysis of such chemical compounds.

Chemical Identity and Properties

This compound is a halogenated aromatic compound. Its key identifying information and physical characteristics are summarized below.

Physical and Chemical Data

The following table summarizes the key quantitative data available for this compound.

PropertyDataReference
CAS Number 1440535-66-9[1][2]
Molecular Formula C₈H₃BrFNO₃[1]
Molecular Weight 260.02 g/mol [1]
Appearance Faint orange to faint red powder[1]
Purity Typically available at ≥95%[1][2]
Synonyms 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, 6-Bromo-7-fluoro-1H-benzo[d][1][3]oxazine-2,4-dione[1][2]

Experimental Protocols and Methodologies

While specific experimental protocols for the physical characterization of this compound are not detailed in the search results, standard analytical techniques are employed for compounds of this nature. The structural identification and characterization of similar complex organic molecules often involve a suite of spectroscopic and analytical methods.

General Characterization Workflow

The logical workflow for characterizing a new or synthesized chemical powder like this compound typically follows a multi-step process to confirm its identity, purity, and structure.

G cluster_start Sample Reception cluster_physical Physical & Purity Analysis cluster_structural Structural Elucidation cluster_end Finalization start Powder Sample visual Visual Inspection (Color, Form) start->visual nmr Spectroscopic Analysis (FT-IR, NMR) start->nmr hplc Chromatographic Analysis (HPLC/TLC for Purity) visual->hplc thermal Thermal Analysis (DSC/TGA for Melting Point) hplc->thermal end Characterization Report hplc->end thermal->end xray X-Ray Crystallography (If single crystal) nmr->xray xray->end

Caption: Logical workflow for the characterization of a chemical powder.

Key Experimental Techniques

For a comprehensive analysis, the following methodologies are typically recommended:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify characteristic functional groups present in the molecule, such as the carbonyl (C=O) groups of the anhydride and the carbon-halogen (C-Br, C-F) bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are crucial for elucidating the detailed molecular structure. The number of signals, their splitting patterns (multiplicity), and chemical shifts provide definitive information about the arrangement of atoms. For this compound, ¹⁹F NMR would also be a valuable technique.

  • High-Performance Liquid Chromatography (HPLC) : This is the standard method for determining the purity of the sample. By using a suitable column and mobile phase, impurities can be separated and quantified, providing a precise purity value (e.g., >95%).

  • Mass Spectrometry (MS) : To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition (C₈H₃BrFNO₃).

  • Differential Scanning Calorimetry (DSC) : This thermal analysis technique is the standard method for determining the melting point and observing any phase transitions or decomposition events upon heating.

  • Single-Crystal X-ray Diffraction : If a suitable single crystal can be grown, this technique provides unambiguous confirmation of the molecular structure in three dimensions, including bond lengths and angles. The characterization of related bromo-indazole derivatives has been successfully achieved using this method.[7]

References

An In-depth Technical Guide on the Safety and Handling of 5-Bromo-4-fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Bromo-4-fluoroisatoic anhydride (CAS RN: 1440535-66-9), a valuable building block in medicinal chemistry and drug discovery. This document is intended for professionals trained in handling chemical reagents and outlines essential safety protocols, physical and chemical properties, and its application in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. Its structure, incorporating both a bromine and a fluorine atom, makes it a versatile reagent for the synthesis of a variety of substituted nitrogen-containing heterocycles. The physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Name 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione[1]
Synonyms This compound[1]
CAS Number 1440535-66-9[1]
Molecular Formula C₈H₃BrFNO₃[1][2]
Molecular Weight 260.02 g/mol [1][2]
Appearance Faint orange to faint red powder; Solid[1][2]
Purity 95% - 97%[1][2]

Safety and Hazard Information

A comprehensive understanding of the safety and hazards associated with this compound is crucial for its safe handling in a laboratory setting. The following table summarizes the key safety information derived from the Safety Data Sheet.

Hazard CategoryDescription
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Harmful in contact with skin.
Acute Toxicity (Inhalation) Harmful if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.
First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Handling and Storage
  • Handling : Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.

  • Storage : Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

Personal Protective Equipment (PPE)
PPE TypeRecommendation
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with gloves. Gloves must be inspected prior to use.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Experimental Protocols: Application in Synthesis

Isatoic anhydrides are versatile reagents in organic synthesis, widely used for the preparation of quinazolinones, a class of compounds with significant biological activities. The general reaction involves the condensation of the isatoic anhydride with a primary amine and an aldehyde or ketone.

General Procedure for the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones:

A Q-tube is charged with isatoic anhydride (1 equivalent), an aldehyde (1 equivalent), and a primary amine or ammonium acetate (1.5 equivalents) in a suitable solvent such as toluene. The tube is sealed and heated at a temperature above the boiling point of the solvent to generate medium pressure conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by standard methods such as filtration and recrystallization or column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a diverse library of quinazolinone derivatives, which are then subjected to biological screening.

G General Workflow for Synthesis and Screening cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation A 5-Bromo-4-fluoroisatoic anhydride D One-pot Multicomponent Reaction A->D B Primary Amine (R1-NH2) B->D C Aldehyde/Ketone (R2-CHO) C->D E Substituted Quinazolinone Library D->E Purification & Characterization F High-Throughput Screening E->F Assay Development G Hit Identification F->G H Lead Optimization G->H Structure-Activity Relationship (SAR) I Bioactive Candidate H->I

References

5-Bromo-4-fluoroisatoic anhydride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the material safety of 5-Bromo-4-fluoroisatoic anhydride is provided below, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

This section details the fundamental chemical identity and physical properties of this compound.

PropertyValueReference
Chemical Name This compound[1]
Synonyms 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, 6-Bromo-7-fluoro-1H-benzo[d][1][2]oxazine-2,4-dione[1]
CAS Number 1440535-66-9[1]
Molecular Formula C₈H₃BrFNO₃[1]
Molecular Weight 260.02 g/mol [1]
Appearance Faint orange to faint red powder[1]
Purity 95%[1]
Melting Point 280-285 °C (decomposes) (Data for 5-Bromoisatoic anhydride)[3]
Solubility Soluble in Dimethylformamide (Data for 5-Bromoisatoic anhydride)

Hazard Identification and Safety Precautions

This section outlines the potential hazards associated with the related compound, 5-Bromoisatoic anhydride, and the recommended safety precautions. It is prudent to handle this compound with similar precautions.

Hazard Statements for 5-Bromoisatoic anhydride:
  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[4]

  • May damage fertility or the unborn child.[4]

Precautionary Statements for 5-Bromoisatoic anhydride:
  • Obtain special instructions before use.[4]

  • Do not handle until all safety precautions have been read and understood.[4]

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • Wash face, hands, and any exposed skin thoroughly after handling.[4]

  • Use only outdoors or in a well-ventilated area.[4]

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • Store in a well-ventilated place. Keep container tightly closed.[4]

  • Store locked up.[4]

  • Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols: Handling and Storage

Detailed experimental protocols for this compound are not available. However, based on the information for similar compounds, the following general procedures are recommended.

Handling:
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid the formation of dust.[4]

  • Do not get in eyes, on skin, or on clothing.[4]

  • Avoid ingestion and inhalation.[4]

  • Use personal protective equipment as required, including safety glasses, gloves, and a lab coat.[4]

Storage:
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Incompatible with strong oxidizing agents.[4]

First-Aid Measures

The following first-aid measures are based on data for 5-Bromoisatoic anhydride and should be followed in case of exposure to this compound.

Exposure RouteFirst-Aid ProtocolReference
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4]
Ingestion Do NOT induce vomiting. Get medical attention.[4]

Accidental Release Measures

In the event of a spill, the following measures, derived from information on similar compounds, should be taken.

  • Ensure adequate ventilation.[4]

  • Use personal protective equipment.[4]

  • Avoid dust formation.[4]

  • Sweep up and shovel into suitable containers for disposal.[4]

  • Do not let the product enter drains.[5]

Visualizations

The following diagrams illustrate general safety and experimental workflows relevant to handling chemical compounds like this compound.

G Figure 1: General Chemical Spill Workflow cluster_0 Initial Response cluster_1 Containment & Cleanup cluster_3 Final Steps Alert personnel Alert personnel Evacuate area Evacuate area Alert personnel->Evacuate area Identify spill Identify spill Evacuate area->Identify spill Don PPE Don PPE Identify spill->Don PPE Contain spill Contain spill Don PPE->Contain spill Neutralize/absorb Neutralize/absorb Contain spill->Neutralize/absorb Collect residue Collect residue Neutralize/absorb->Collect residue Decontaminate area Decontaminate area Collect residue->Decontaminate area Dispose of waste Dispose of waste Decontaminate area->Dispose of waste Report incident Report incident Dispose of waste->Report incident

Caption: General workflow for responding to a chemical spill.

G Figure 2: First-Aid Decision Logic cluster_routes Exposure Occurs Exposure Occurs Assess Route of Exposure Assess Route of Exposure Exposure Occurs->Assess Route of Exposure Inhalation Inhalation Assess Route of Exposure->Inhalation Breathing Skin Contact Skin Contact Assess Route of Exposure->Skin Contact Touch Eye Contact Eye Contact Assess Route of Exposure->Eye Contact Splash Ingestion Ingestion Assess Route of Exposure->Ingestion Swallowing Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Wash with Soap & Water (15 min) Wash with Soap & Water (15 min) Skin Contact->Wash with Soap & Water (15 min) Rinse with Water (15 min) Rinse with Water (15 min) Eye Contact->Rinse with Water (15 min) Do NOT Induce Vomiting Do NOT Induce Vomiting Ingestion->Do NOT Induce Vomiting Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Seek Medical Attention if Irritation Persists Seek Medical Attention if Irritation Persists Wash with Soap & Water (15 min)->Seek Medical Attention if Irritation Persists Rinse with Water (15 min)->Seek Medical Attention if Irritation Persists Seek Immediate Medical Attention Seek Immediate Medical Attention Do NOT Induce Vomiting->Seek Immediate Medical Attention

Caption: Decision-making process for first aid after chemical exposure.

G Figure 3: Recommended Personal Protective Equipment (PPE) Core PPE Core PPE Eye Protection Hand Protection Body Protection Respiratory Protection Eye Protection Details Safety Glasses with Side Shields or Goggles Core PPE:f1->Eye Protection Details Hand Protection Details Chemical-Resistant Gloves (e.g., Nitrile) Core PPE:f2->Hand Protection Details Body Protection Details Lab Coat or Chemical-Resistant Apron Core PPE:f3->Body Protection Details Respiratory Protection Details Use in Fume Hood or Wear NIOSH-approved Respirator for Dusts Core PPE:f4->Respiratory Protection Details

Caption: Essential personal protective equipment for handling this chemical.

References

An In-depth Technical Guide to the Key Reactive Sites of 5-Bromo-4-fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-fluoroisatoic anhydride is a halogenated derivative of isatoic anhydride, a versatile scaffold in organic synthesis and drug discovery. The presence of both an electron-withdrawing fluorine atom and a bulky bromine atom on the aromatic ring significantly influences the molecule's electronic properties and steric accessibility, thereby dictating its reactivity towards nucleophiles. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, supported by physicochemical data, theoretical reactivity predictions, and detailed experimental protocols for its synthesis and subsequent reactions. This document aims to serve as a core resource for researchers leveraging this compound in the development of novel pharmaceuticals and other functional organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
Molecular Formula C₈H₃BrFNO₃[1]
Molecular Weight 260.02 g/mol [1]
CAS Number 1440535-66-9
Appearance Faint orange to faint red powder[1]
Synonyms 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione[1]
Melting Point 280-285 °C (decomposes) (for 5-Bromoisatoic anhydride)[2]

Note: The melting point is for the closely related 5-Bromoisatoic anhydride and is provided as an estimate.

Analysis of Reactive Sites

The reactivity of this compound is primarily governed by three key sites susceptible to nucleophilic attack: the two carbonyl carbons (C2 and C4) of the anhydride ring and the nitrogen atom of the N-H group. The electronic effects of the bromine and fluorine substituents play a crucial role in modulating the electrophilicity of these sites.

Electronic Effects of Substituents:

  • Fluorine (at C4): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the aromatic ring and, consequently, the attached carbonyl groups.

  • Bromine (at C5): Bromine also exhibits an electron-withdrawing inductive effect (-I), further enhancing the electrophilicity of the carbonyl carbons. Its larger size compared to fluorine also introduces steric hindrance, which can influence the regioselectivity of nucleophilic attack.

The combined electron-withdrawing nature of both halogens is expected to make the carbonyl carbons of this compound more electrophilic than those of the unsubstituted isatoic anhydride.

Key Reactive Sites:

  • C4 Carbonyl Carbon: This is generally the most electrophilic site in isatoic anhydrides and is the primary target for nucleophilic attack. Nucleophiles such as amines, alcohols, and thiols will preferentially attack this position, leading to the opening of the anhydride ring and the formation of 2-aminobenzoyl derivatives.

  • C2 Carbonyl Carbon: While also electrophilic, the C2 carbonyl is generally less reactive than the C4 carbonyl. Attack at this position can also lead to ring-opening, though it is a less favored pathway for most nucleophiles.

  • Nitrogen Atom (N-H): The N-H proton is acidic and can be removed by a base to generate a nucleophilic nitrogen anion. This anion can then participate in N-alkylation or N-arylation reactions.

dot

Reactive_Sites cluster_molecule This compound cluster_sites Key Reactive Sites mol C4 C4 Carbonyl (Highly Electrophilic) C4->mol Primary site for nucleophilic attack C2 C2 Carbonyl (Electrophilic) C2->mol Secondary site for nucleophilic attack NH N-H (Acidic Proton) NH->mol Site for deprotonation and N-substitution

Caption: Key reactive sites on this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted): Based on the spectra of 5-bromoisatoic anhydride and 4-fluoroisatoic anhydride, the proton NMR spectrum of this compound in DMSO-d₆ is expected to show two aromatic protons. The proton at C7 will likely appear as a doublet, and the proton at C5 as a doublet of doublets, with chemical shifts influenced by the adjacent halogen substituents. The N-H proton is expected to be a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will be characterized by signals for the two carbonyl carbons, with the C4 carbonyl carbon expected at a more downfield position than the C2 carbonyl. The aromatic carbons will show distinct signals, with their chemical shifts and coupling constants influenced by the bromine and fluorine atoms.

IR Spectroscopy (Predicted): The infrared spectrum is expected to show characteristic strong absorption bands for the two carbonyl groups of the anhydride, typically in the region of 1750-1850 cm⁻¹. A broad absorption band corresponding to the N-H stretching vibration is also anticipated around 3100-3300 cm⁻¹.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of isatoic anhydrides from corresponding indoles.

Materials:

  • 5-Bromo-4-fluoro-1H-indole

  • Oxone (Potassium peroxymonosulfate)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • Dissolve 1 mmol of 5-Bromo-4-fluoro-1H-indole in a 4:1 mixture of DMF and water (10 mL).

  • Add 4 mmol of Oxone to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction mixture with 25 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

dot

Synthesis_Workflow Start 5-Bromo-4-fluoro-1H-indole Step1 Dissolve in DMF/H2O Start->Step1 Step2 Add Oxone Step1->Step2 Step3 Stir overnight at RT Step2->Step3 Step4 Dilute with water Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Dry over Na2SO4 Step5->Step6 Step7 Evaporate solvent Step6->Step7 End This compound Step7->End

Caption: Workflow for the synthesis of this compound.

General Procedure for Reaction with Primary Amines (Synthesis of Quinazolinediones)

This protocol describes a general method for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydrides.

Materials:

  • This compound

  • A primary amine

  • An aromatic aldehyde

  • Ethanol or Water

Procedure:

  • To a stirred solution of this compound (1 mmol) in ethanol or water (10 mL), add the primary amine (1 mmol) and the aromatic aldehyde (1 mmol).

  • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired 2,3-disubstituted quinazolin-4(1H)-one.

Quinazolinedione_Synthesis IA 5-Bromo-4-fluoroisatoic anhydride Solvent Ethanol/Water Room Temperature IA->Solvent Amine Primary Amine Amine->Solvent Aldehyde Aromatic Aldehyde Aldehyde->Solvent Product Quinazolin-4(1H)-one derivative Solvent->Product One-pot reaction

References

Potential Research Areas for 5-Bromo-4-fluoroisatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-fluoroisatoic anhydride is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its intrinsic reactivity, stemming from the anhydride moiety, coupled with the unique electronic properties imparted by the bromo and fluoro substituents, opens avenues for the synthesis of a diverse range of novel molecules. This technical guide outlines promising research areas for this compound, including the design of kinase inhibitors, anti-inflammatory agents, and novel heterocyclic scaffolds. Detailed experimental protocols for its synthesis and key reactions, along with spectroscopic data, are provided to facilitate further investigation and application of this promising compound.

Introduction

Isatoic anhydrides are valuable precursors in organic synthesis, particularly for the construction of quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles that form the core of many biologically active compounds. The incorporation of halogen atoms, specifically bromine and fluorine, into organic molecules is a well-established strategy in drug discovery to modulate their physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while bromine can serve as a handle for further functionalization and can also contribute to binding interactions.

This compound combines these features, making it a highly attractive scaffold for the development of new therapeutic agents and functional materials. This guide explores its synthetic accessibility, key chemical transformations, and potential applications in drug discovery and beyond.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. Predicted spectroscopic data, based on the analysis of similar compounds, are provided in Table 2 to aid in its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₃BrFNO₃
Molecular Weight 260.02 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point >200 °C (decomposition, predicted)
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks
¹H NMR (400 MHz, DMSO-d₆)δ 11.5-12.5 (s, 1H, NH), 7.5-8.0 (m, 2H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ 160-165 (C=O, anhydride), 145-150 (C=O, carbamate), 140-145 (C-F, d, J ≈ 250 Hz), 110-135 (aromatic carbons)
¹⁹F NMR (376 MHz, DMSO-d₆)δ -110 to -130 (s)
IR (KBr, cm⁻¹)3200-3300 (N-H stretch), 1750-1800 (C=O, anhydride), 1700-1750 (C=O, carbamate), 1600-1620 (C=C, aromatic)

Potential Research Areas

The unique structural features of this compound suggest several promising avenues for research and development:

Medicinal Chemistry and Drug Discovery
  • Kinase Inhibitors: The quinazolinone scaffold, readily accessible from isatoic anhydrides, is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. The bromo and fluoro substituents can be strategically utilized to enhance binding affinity and selectivity for specific kinase targets.

  • Anti-inflammatory Agents: Quinazolinone derivatives have demonstrated significant anti-inflammatory properties. This compound can be used to synthesize novel analogues with potentially improved efficacy and reduced side effects.

  • Antimicrobial Agents: The incorporation of halogen atoms is a known strategy to enhance the antimicrobial activity of organic compounds. Derivatives of this compound could be explored for their potential as new antibacterial and antifungal agents.

  • Central Nervous System (CNS) Active Agents: The fluorine atom can improve blood-brain barrier permeability, making this scaffold a candidate for the development of drugs targeting CNS disorders.

Materials Science
  • Fluorescent Probes: The anthranilate core, which can be generated from isatoic anhydride, often exhibits fluorescence. Functionalization of this compound could lead to the development of novel fluorescent probes for biological imaging and sensing applications.

  • Organic Electronics: The electron-withdrawing nature of the fluoro and bromo substituents can be exploited to tune the electronic properties of derived materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Key Chemical Transformations and Experimental Protocols

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl groups, making it susceptible to nucleophilic attack.

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2-amino-4-fluorobenzoic acid.

Experimental Protocol:

  • Bromination of 2-amino-4-fluorobenzoic acid:

    • Dissolve 2-amino-4-fluorobenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with stirring.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 2-amino-5-bromo-4-fluorobenzoic acid.

  • Cyclization to this compound:

    • Suspend 2-amino-5-bromo-4-fluorobenzoic acid (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).

    • Add triphosgene (0.4 equivalents) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Filter the resulting precipitate and wash with cold THF to yield this compound.

Synthesis of Quinazolinone Derivatives

A general protocol for the synthesis of quinazolinone derivatives from this compound is as follows:

Experimental Protocol:

  • Reaction with an amine:

    • To a solution of this compound (1 equivalent) in a polar aprotic solvent like DMF, add a primary amine (1.1 equivalents).

    • Heat the reaction mixture at 80-100 °C for 2-4 hours.

    • Cool the reaction to room temperature and add an aldehyde or ketone (1.2 equivalents).

    • Continue heating at 100-120 °C for another 6-8 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water to precipitate the crude product.

    • Purify the product by recrystallization or column chromatography.

Visualizations

Logical Relationship of Research Areas

Research_Areas This compound This compound Medicinal Chemistry Medicinal Chemistry This compound->Medicinal Chemistry Materials Science Materials Science This compound->Materials Science Kinase Inhibitors Kinase Inhibitors Medicinal Chemistry->Kinase Inhibitors Anti-inflammatory Agents Anti-inflammatory Agents Medicinal Chemistry->Anti-inflammatory Agents Antimicrobial Agents Antimicrobial Agents Medicinal Chemistry->Antimicrobial Agents CNS Active Agents CNS Active Agents Medicinal Chemistry->CNS Active Agents Fluorescent Probes Fluorescent Probes Materials Science->Fluorescent Probes Organic Electronics Organic Electronics Materials Science->Organic Electronics

Caption: Potential research applications stemming from this compound.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start 2-amino-4-fluorobenzoic acid 2-amino-4-fluorobenzoic acid Start->2-amino-4-fluorobenzoic acid Bromination Bromination 2-amino-4-fluorobenzoic acid->Bromination 2-amino-5-bromo-4-fluorobenzoic acid 2-amino-5-bromo-4-fluorobenzoic acid Bromination->2-amino-5-bromo-4-fluorobenzoic acid Cyclization Cyclization 2-amino-5-bromo-4-fluorobenzoic acid->Cyclization This compound This compound Cyclization->this compound End End This compound->End

Caption: Proposed workflow for the synthesis of this compound.

Signaling Pathway Inhibition by a Putative Kinase Inhibitor

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Putative Inhibitor (from 5-Br-4-F-IA) Putative Inhibitor (from 5-Br-4-F-IA) Putative Inhibitor (from 5-Br-4-F-IA)->Receptor Tyrosine Kinase Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: Inhibition of a generic kinase signaling pathway by a potential derivative.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutic agents and advanced materials. Its synthesis from readily available starting materials and its versatile reactivity make it an attractive scaffold for generating diverse molecular libraries. The strategic placement of bromo and fluoro substituents provides a valuable tool for fine-tuning molecular properties. This guide provides a foundational framework to inspire and direct future research efforts toward unlocking the full potential of this intriguing molecule. Further investigations into its synthesis, reactivity, and biological evaluation are highly encouraged.

A Technical Guide to 5-Bromo-4-fluoroisatoic Anhydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Commercial Availability, Chemical Properties, and Synthetic Applications

This technical guide provides a comprehensive overview of 5-Bromo-4-fluoroisatoic anhydride, a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document details commercially available sources, key chemical properties, and highlights its application in the synthesis of heterocyclic compounds, particularly quinazolinones, which are of significant interest in medicinal chemistry.

Commercial Suppliers and Physical Properties

This compound (CAS No. 1440535-66-9) is readily available from a number of commercial chemical suppliers. For researchers requiring this reagent, a summary of suppliers and their typical product specifications is provided below to facilitate procurement. The compound is generally supplied as a faint orange to faint red powder with a purity of 95% or higher.

SupplierCatalog NumberPurityAvailable Quantities
AstaTech Inc.G2314495%1g
Apollo ScientificPC50001495%250mg, 1g, 5g, 25g, 100g
SynQuest Laboratories4H26-B-0195%Inquire

Table 1: Commercial Suppliers of this compound. Data compiled from publicly available information from supplier websites.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₃BrFNO₃
Molecular Weight 260.02 g/mol [1]
Appearance Faint orange to faint red powder[1]
CAS Number 1440535-66-9
Synonyms 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, 6-Bromo-7-fluoro-1H-benzo[d][2]oxazine-2,4-dione

Table 2: Physicochemical Properties of this compound.

Synthetic Applications and Experimental Protocols

Isatoic anhydrides are versatile reagents in organic synthesis, primarily serving as precursors to a wide array of heterocyclic compounds. Their reaction with nucleophiles, such as amines, leads to the formation of anthranilamides, which can then undergo cyclization to form various heterocyclic systems. A particularly important application is in the synthesis of quinazolinones, a class of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

While specific experimental protocols for this compound are not abundantly available in the public domain, a general and widely applicable methodology for the synthesis of quinazolinone derivatives from isatoic anhydrides is presented below. This protocol is based on established procedures for structurally related compounds and can be adapted by skilled chemists for this compound.

General Experimental Protocol: Synthesis of Substituted Quinazolinones

This protocol outlines a one-pot, three-component reaction for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from an isatoic anhydride, a primary amine, and an aldehyde.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Solvent (e.g., ethanol, acetic acid, or a solvent-free system)

  • Catalyst (optional, e.g., p-toluenesulfonic acid, silica sulfuric acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 equivalent), the primary amine (1.0 equivalent), and the aldehyde (1.0 equivalent).

  • Solvent and Catalyst Addition: Add the chosen solvent and, if required, a catalytic amount of the acid catalyst. For solvent-free conditions, the reagents are mixed directly.

  • Reaction: Heat the reaction mixture to reflux (or an appropriate temperature for solvent-free conditions, typically 100-120 °C) and stir for the required time (typically 2-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel, to yield the pure quinazolinone derivative.

  • Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Logical Workflow for Reagent Selection and Synthesis

The process of selecting a commercial supplier and proceeding to a synthetic application can be visualized as a logical workflow. This ensures that all necessary considerations, from initial sourcing to final product characterization, are addressed.

Figure 1: Workflow for sourcing and utilizing a chemical reagent.

Conclusion

This compound is a commercially accessible and valuable reagent for the synthesis of complex heterocyclic molecules. Its utility in the construction of substituted quinazolinones makes it a compound of high interest for researchers in medicinal chemistry and drug discovery. The information provided in this guide is intended to support the scientific community in the effective procurement and application of this versatile building block. Researchers are encouraged to adapt the general synthetic protocols to their specific needs, ensuring rigorous purification and characterization of the resulting products.

References

5-Bromo-4-fluoroisatoic Anhydride: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

5-Bromo-4-fluoroisatoic anhydride is a highly functionalized aromatic compound that has emerged as a crucial building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique arrangement of reactive sites—an anhydride moiety and strategically placed halogen atoms—offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, reactivity, and applications, with a focus on its role in synthesizing heterocyclic scaffolds of significant pharmacological interest.

Physicochemical Properties

This compound is a stable, solid compound, typically appearing as a faint orange to reddish powder.[1] Its key properties are summarized in the table below, providing essential data for researchers in a laboratory setting.

PropertyValueReference(s)
CAS Number 1440535-66-9[1]
Molecular Formula C₈H₃BrFNO₃[1]
Molecular Weight 260.02 g/mol [1]
Appearance Faint orange to faint red powder[1]
Purity Typically ≥95%[1]
Synonyms 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, 6-Bromo-7-fluoro-1H-benzo[d][1]oxazine-2,4-dione[1]
SMILES O=c1[nH]c2cc(F)c(Br)cc2c(=O)o1[1]
InChI InChI=1S/C8H3BrFNO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13)[1]
InChI Key KSIGHJQLNMQVPU-UHFFFAOYSA-N[1]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from two primary features: the reactivity of the anhydride ring and the presence of halogen substituents suitable for cross-coupling reactions.

The isatoic anhydride core is susceptible to nucleophilic attack, primarily at the C4 carbonyl position. This reaction leads to the opening of the heterocyclic ring and the loss of carbon dioxide, providing a clean and efficient route to 2-amino-5-bromo-4-fluorobenzoic acid derivatives.

  • Reaction with Amines: Primary and secondary amines readily react with the anhydride to yield N-substituted 2-amino-5-bromo-4-fluorobenzamides.[2][3] This transformation is fundamental for introducing diverse side chains and building more complex amide-containing structures.

  • Hydrolysis: Reaction with water or hydroxide leads to the formation of 2-amino-5-bromo-4-fluorobenzoic acid, a valuable intermediate in its own right.[4]

G ISA 5-Bromo-4-fluoroisatoic Anhydride Intermediate Ring-Opened Intermediate (Carbamic Acid) ISA->Intermediate Ring Opening Nuc Nucleophile (e.g., R-NH₂) Nuc->ISA Nucleophilic Attack Product 2-Amino-5-bromo-4-fluorobenzamide Derivative Intermediate->Product Decarboxylation (-CO₂)

Caption: Nucleophilic ring-opening of the anhydride.

One of the most powerful applications of isatoic anhydrides is in the one-pot, three-component synthesis of quinazolinones and their dihydro derivatives.[5] These scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[6] The reaction typically involves the condensation of the isatoic anhydride, a primary amine, and an aldehyde or ketone.

The mechanism proceeds via initial ring-opening of the anhydride by the amine to form a 2-aminobenzamide intermediate, which then condenses with the aldehyde to form an imine that subsequently cyclizes. This efficient atom-economical process allows for the rapid generation of molecular diversity.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway ISA 5-Bromo-4-fluoroisatoic Anhydride Benzamide 2-Aminobenzamide Intermediate ISA->Benzamide + Decarboxylation Amine Primary Amine (R¹-NH₂) Amine->Benzamide + Decarboxylation Aldehyde Aldehyde (R²-CHO) Imine Imine Intermediate Aldehyde->Imine Condensation Benzamide->Imine Condensation Product 6-Bromo-7-fluoro-2,3-disubstituted -2,3-dihydroquinazolin-4(1H)-one Imine->Product Intramolecular Cyclization

Caption: Three-component synthesis of quinazolinones.

The bromine atom at the C5 position serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7][8] This allows for the late-stage functionalization of the aromatic core, enabling the introduction of aryl, heteroaryl, alkynyl, or amino groups. This capability is invaluable in drug discovery for structure-activity relationship (SAR) studies, where fine-tuning of substituents is critical for optimizing potency, selectivity, and pharmacokinetic properties.

G Start Product from 5-Br-4-F-ISA (e.g., Quinazolinone) Coupling Transition-Metal Catalysis (e.g., Pd-catalyzed Suzuki) Start->Coupling Substrate Final Functionalized Molecule (New C-C Bond at C5) Coupling->Final Product Partner Coupling Partner (e.g., Arylboronic Acid) Partner->Coupling Reagent

Caption: Post-synthesis functionalization via cross-coupling.

Significance in Drug Discovery

The scaffolds accessible from this compound are of high interest to the pharmaceutical industry.

  • Kinase Inhibitors: The quinazolinone core is a "privileged scaffold" frequently found in kinase inhibitors used in oncology.[9][10] Dysregulation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets.[9] The ability to rapidly diversify the quinazolinone structure at multiple positions allows for the synthesis of large libraries for screening against various kinases.[11]

  • Halogen Substitution: The presence of both bromine and fluorine is advantageous. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[12] The bromine atom, besides being a synthetic handle, can participate in halogen bonding, a type of non-covalent interaction that can improve ligand-protein binding affinity.

Experimental Protocols

The following are generalized experimental procedures based on common literature methods. Researchers should consult specific literature for precise conditions and adapt them to their specific substrates.

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, or under solvent-free conditions) is added a primary amine (1.0-1.2 eq.).

  • The mixture is stirred at room temperature or heated (e.g., to 115°C under solvent-free conditions) for a period (e.g., 30-60 minutes) until gas evolution (CO₂) ceases, indicating the formation of the 2-aminobenzamide intermediate.

  • An aldehyde (1.0-1.2 eq.) and a catalyst (e.g., p-TsOH, sulfamic acid) are added to the reaction mixture.[13]

  • The reaction is stirred at room temperature or heated to reflux for several hours (typically 2-12 h), with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is typically collected by filtration.

  • The crude product is purified by washing with a suitable solvent (e.g., cold methanol or ethanol) or by recrystallization to afford the pure dihydroquinazolinone.

  • This compound (1.0 eq.) is suspended in an appropriate solvent (e.g., THF, DMF).

  • A primary or secondary amine (1.0-1.5 eq.) is added to the suspension, either neat or as a solution in the same solvent.

  • The reaction mixture is stirred at room temperature for a period ranging from 2 to 24 hours. The reaction progress can be monitored by TLC or LC-MS by observing the consumption of the starting anhydride.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting residue is triturated with a non-polar solvent (e.g., hexane, diethyl ether) or water to induce precipitation of the product.

  • The solid is collected by filtration, washed with the same solvent, and dried under vacuum to yield the desired N-substituted-2-amino-5-bromo-4-fluorobenzamide. Further purification can be achieved by recrystallization or column chromatography if necessary.

References

Methodological & Application

Application Note and Protocol: Synthesis of 5-Bromo-4-fluoroisatoic anhydride from 5-bromo-4-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isatoic anhydrides are versatile building blocks in organic synthesis, serving as precursors to a wide range of heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically active molecules. The synthesis of substituted isatoic anhydrides is therefore of significant interest in medicinal chemistry and drug discovery. This application note provides a detailed protocol for the synthesis of 5-Bromo-4-fluoroisatoic anhydride via the oxidative cleavage of the corresponding indole, 5-bromo-4-fluoro-1H-indole. The described method utilizes Oxone®, a stable, inexpensive, and environmentally benign oxidizing agent, to efficiently effect the transformation.

Reaction Principle

The synthesis proceeds via the oxidative cleavage of the C2-C3 double bond of the indole ring system. Oxone (potassium peroxymonosulfate) is a powerful oxidizing agent that, in an aqueous solvent system, is believed to generate reactive oxygen species. These species attack the electron-rich indole nucleus, leading to the formation of an intermediate that is subsequently cleaved and cyclized to form the stable isatoic anhydride ring structure. The presence of electron-withdrawing groups, such as bromine and fluorine, on the indole ring can influence the reaction rate, but the general methodology is robust for a variety of substituted indoles.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of isatoic anhydrides from indoles using Oxone.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-bromo-4-fluoro-1H-indole≥95%Commercially Available
Oxone® (Potassium peroxymonosulfate)Reagent GradeCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Deionized Water
Ethyl AcetateACS GradeCommercially AvailableFor extraction
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying

Instrumentation

  • Magnetic stirrer with heating plate

  • Round-bottom flask (50 mL)

  • Condenser

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • NMR Spectrometer (for product characterization)

  • Mass Spectrometer (for product characterization)

  • Melting point apparatus

Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-bromo-4-fluoro-1H-indole in 10 mL of a 4:1 mixture of N,N-Dimethylformamide (DMF) and water.

  • Addition of Oxidant: To the stirring solution, add 4.0 mmol of Oxone® in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, dilute the mixture with 25 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by crystallization or column chromatography on silica gel to afford the pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Starting Material and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
5-bromo-4-fluoro-1H-indoleC₈H₅BrFN214.04Solid344790-96-1
This compoundC₈H₃BrFNO₃260.02Faint orange to faint red powder[1]1440535-66-9

Table 2: Summary of Reaction Parameters and Expected Results

ParameterValue/Description
Scale1.0 mmol
Solvent SystemDMF/H₂O (4:1)
OxidantOxone®
Molar Ratio (Indole:Oxone)1:4
Reaction TemperatureRoom Temperature
Reaction Time16 hours
Expected Yield70-85% (Typical for similar substrates)
Purity (after purification)>95%

Visualizations

Reaction Scheme

Reaction_Scheme Scheme 1: Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_products Product reactant 5-bromo-4-fluoro-1H-indole product This compound reactant->product Oxidative Cleavage reagents Oxone® DMF/H₂O

Caption: Overall reaction for the synthesis.

Experimental Workflow

Workflow Figure 1: Experimental Workflow start Start dissolve Dissolve 5-bromo-4-fluoro-1H-indole in DMF/H₂O (4:1) start->dissolve add_oxone Add Oxone® dissolve->add_oxone react Stir at room temperature for 16 hours add_oxone->react workup Dilute with water react->workup extract Extract with Ethyl Acetate workup->extract dry Dry organic phase (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by crystallization or chromatography concentrate->purify product This compound purify->product

Caption: Step-by-step experimental workflow.

Proposed Mechanistic Pathway

Pathway Figure 2: Proposed Mechanistic Pathway indole 5-bromo-4-fluoro-1H-indole epoxidation Electrophilic attack by activated Oxone species indole->epoxidation Oxone® epoxide Indole Epoxide Intermediate epoxidation->epoxide ring_opening Nucleophilic attack by H₂O epoxide->ring_opening diol Diol Intermediate ring_opening->diol cleavage Oxidative Cleavage of C2-C3 bond diol->cleavage dicarbonyl Dicarbonyl Intermediate cleavage->dicarbonyl cyclization Intramolecular Cyclization dicarbonyl->cyclization product This compound cyclization->product

Caption: A plausible reaction mechanism.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Oxone® is an oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • DMF is a skin and respiratory irritant. Handle with care.

Conclusion

The described protocol offers a reliable and efficient method for the synthesis of this compound from its corresponding indole precursor. The use of Oxone® as the oxidant provides a green and cost-effective alternative to many traditional oxidation methods. This procedure should be readily adaptable for the synthesis of other substituted isatoic anhydrides, making it a valuable tool for researchers in medicinal chemistry and organic synthesis.

References

Application Notes and Protocols for 5-Bromo-4-fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical properties, potential applications, and detailed experimental protocols for the versatile reagent, 5-Bromo-4-fluoroisatoic anhydride. This compound serves as a valuable building block in synthetic organic chemistry, particularly for the synthesis of novel heterocyclic scaffolds of interest in medicinal chemistry and materials science.

Chemical Properties and Data

This compound is a halogenated derivative of isatoic anhydride. The presence of the electron-withdrawing bromine and fluorine atoms influences its reactivity, making it a key intermediate for the synthesis of specifically substituted quinazolinones and other related heterocycles.

PropertyValue
CAS Number 1440535-66-9
Molecular Formula C₈H₃BrFNO₃
Molecular Weight 260.02 g/mol
Appearance Faint orange to faint red powder
Purity Typically ≥95%
Synonyms 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione

Key Applications in Synthetic Chemistry

This compound is primarily utilized as a precursor for the synthesis of 6-bromo-7-fluoro substituted quinazolinones and related nitrogen-containing heterocycles. These scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities, which include but are not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The bromine atom at the 6-position also provides a handle for further functionalization through cross-coupling reactions.

Experimental Protocols

Note: The following protocols are representative methods based on the general reactivity of isatoic anhydrides. Researchers should optimize these conditions for their specific substrates and experimental setup.

Protocol 1: Synthesis of 6-Bromo-7-fluoro-3-substituted-2,3-dihydroquinazolin-4(1H)-ones

This protocol details a one-pot, three-component reaction for the synthesis of a substituted quinazolinone, a common application for isatoic anhydrides.

Reaction Scheme:

G reagent1 5-Bromo-4-fluoroisatoic anhydride reagent2 + R¹-CHO (Aldehyde) reagent1->reagent2 reagent3 + R²-NH₂ (Primary Amine) reagent2->reagent3 product -> [Solvent, Catalyst] Heat reagent3->product final_product 6-Bromo-7-fluoro-2-R¹-3-R²- 2,3-dihydroquinazolin-4(1H)-one product->final_product

Caption: General reaction scheme for the synthesis of 2,3-disubstituted quinazolinones.

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Primary amine (e.g., aniline)

  • Ethanol (or other suitable solvent like DMF)

  • Catalyst (e.g., p-toluenesulfonic acid (p-TSA) or acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization flasks, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde (1.1 eq), and the primary amine (1.1 eq).

  • Add ethanol as the solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Expected Outcome:

The reaction is expected to yield the corresponding 6-bromo-7-fluoro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one. The yield and purity will depend on the specific substrates and reaction conditions used.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Hydrolysis to 2-Amino-5-bromo-4-fluorobenzoic Acid

This protocol describes the hydrolysis of this compound to the corresponding anthranilic acid, which is another useful synthetic intermediate.

Reaction Scheme:

G reagent1 5-Bromo-4-fluoroisatoic anhydride reagent2 + H₂O, Base (e.g., NaOH) -> Heat reagent1->reagent2 reagent3 -> Acidification (e.g., HCl) reagent2->reagent3 product 2-Amino-5-bromo-4-fluorobenzoic acid reagent3->product

Caption: Reaction scheme for the hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Round-bottom flask

  • Stirring plate and stir bar

  • pH paper or pH meter

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Suspend this compound (1.0 eq) in water in a round-bottom flask.

  • Slowly add an aqueous solution of sodium hydroxide (2.5 eq) to the suspension while stirring.

  • Heat the reaction mixture to 50-60 °C and stir until the solid completely dissolves, indicating the opening of the anhydride ring.

  • Monitor the reaction by TLC to ensure the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the solution by adding hydrochloric acid dropwise until the pH reaches approximately 4-5.

  • A precipitate of 2-amino-5-bromo-4-fluorobenzoic acid should form.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Outcome:

This procedure should yield 2-amino-5-bromo-4-fluorobenzoic acid as a solid. The product can be used in subsequent synthetic steps without further purification if the purity is deemed sufficient.

Characterization:

The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound and its derivatives.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (except when intended for reaction).

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Visualization of Synthetic Workflow

The following diagram illustrates a typical workflow from this compound to a biologically relevant quinazolinone derivative.

G start Start: This compound step1 Three-Component Reaction (Protocol 1) start->step1 intermediate Intermediate: 6-Bromo-7-fluoro-quinazolinone step1->intermediate step2 Further Functionalization (e.g., Cross-Coupling) intermediate->step2 analysis Characterization (NMR, MS, etc.) intermediate->analysis final_product Final Product: Bioactive Molecule step2->final_product final_product->analysis

Caption: Synthetic workflow from this compound to a final product.

References

Application Notes and Protocols: 5-Bromo-4-fluoroisatoic Anhydride in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoroisatoic anhydride, also known as 6-Bromo-7-fluoro-1H-benzo[d][1][2]oxazine-2,4-dione, is a versatile and valuable building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[3][4] Its unique substitution pattern, featuring both a bromine and a fluorine atom, provides opportunities for diverse chemical transformations and the introduction of various functional groups. The isatoic anhydride moiety itself serves as a convenient precursor for heterocyclic systems like quinazolinones, quinazolines, and benzodiazepines, primarily through its reaction with nucleophiles.[3][5] The presence of the bromine atom, in particular, allows for post-synthesis modifications via metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[6] These attributes make this compound a key intermediate in medicinal chemistry and drug discovery for creating novel compounds with potential therapeutic applications.[7][8]

Application 1: Synthesis of 2,3-Disubstituted Quinazolin-4(1H)-ones

One of the most prominent applications of isatoic anhydrides is in the synthesis of quinazolin-4(1H)-ones and their derivatives.[2] These scaffolds are present in numerous biologically active compounds. A common and efficient method is the three-component reaction involving an isatoic anhydride, a primary amine, and an aldehyde.[9][10] This approach allows for the rapid generation of a library of substituted quinazolinones.

G IA 5-Bromo-4-fluoroisatoic anhydride Intermediate1 Ring-Opened Intermediate (2-aminobenzamide derivative) IA->Intermediate1 Amine Primary Amine (R1-NH2) Amine->Intermediate1 Nucleophilic Attack & Ring Opening (-CO2) Aldehyde Aldehyde (R2-CHO) Intermediate2 Iminium Ion Formation Aldehyde->Intermediate2 Condensation Intermediate1->Intermediate2 Product 2,3-Disubstituted Quinazolin-4(1H)-one Intermediate2->Product Intramolecular Cyclization

Caption: Workflow for the three-component synthesis of quinazolin-4(1H)-ones.

Quantitative Data Summary

While specific yield data for the three-component synthesis starting directly with this compound is not detailed in the provided search results, the following table represents typical outcomes for analogous reactions with substituted isatoic anhydrides.

EntryPrimary Amine (R1)Aldehyde (R2)SolventCatalystYield (%)
1BenzylamineBenzaldehydeEthanolAcetic AcidHigh
2Aniline4-ChlorobenzaldehydeWaterSulfamic AcidHigh[9]
3Furfurylamine3-(Furan-2-yl)acrylaldehydeEthanolNoneGood[10]
4CyclohexylamineIsobutyraldehydeAcetic AcidHeatModerate to High[7]

Experimental Protocol: General Three-Component Synthesis of 6-Bromo-7-fluoro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones

This protocol is a generalized procedure based on established methods for synthesizing quinazolinones from isatoic anhydrides.[9][10]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid, 10 mL per mmol of anhydride).

  • Addition of Amine: Add the primary amine (1.0 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes. The reaction often proceeds with the evolution of carbon dioxide.

  • Addition of Aldehyde: Add the aldehyde (1.0 eq.) to the reaction mixture.

  • Reaction Conditions: If required, add a catalytic amount of an acid such as acetic acid or sulfamic acid.[9] The reaction mixture is then stirred at room temperature or heated to reflux (typically 60-80°C) for a period ranging from 2 to 12 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no solid forms, concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure quinazolinone derivative.

Application 2: Synthesis of 5-Bromo-quinazolinones for Further Functionalization

The bromo-substituent on the quinazolinone core is a versatile handle for introducing further molecular complexity. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are commonly employed to modify this position.[6]

G Start 5-Bromo-quinazolinone Intermediate Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald BoronicAcid Aryl Boronic Acid BoronicAcid->Suzuki Amine Alkyl/Aryl Amine Amine->Buchwald ProductSuzuki C5-Aryl Substituted Quinazolinone Suzuki->ProductSuzuki Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) ProductBuchwald C5-Amino Substituted Quinazolinone Buchwald->ProductBuchwald Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XantPhos) Base (e.g., Cs2CO3)

Caption: Functionalization pathways for 5-bromo-quinazolinones.

Quantitative Data Summary for Post-Synthesis Functionalization

The following table summarizes representative conditions and outcomes for the functionalization of bromo-substituted quinazolinones, as described in the literature.[6]

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventYield (%)
Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂OGood
Buchwald-HartwigMorpholinePd₂/XantPhosCs₂CO₃Toluene70-90
Buchwald-HartwigBenzylaminePd₂/XantPhosCs₂CO₃Toluene70-90
CyanationZn(CN)₂Pd(PPh₃)₄DMFHeatGood

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from general methods for aryl-bromide coupling.[6]

  • Reaction Setup: To an oven-dried flask, add the 5-bromo-quinazolinone derivative (1.0 eq.), the aryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the mixture to 80-100°C and stir for 4-24 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the C5-aryl substituted quinazolinone.

Application 3: Synthesis of 2-Amino-5-bromo-4-fluorobenzoic Acid Derivatives

The reaction of this compound with nucleophiles like amines or water leads to the ring-opening of the anhydride, forming derivatives of 2-amino-5-bromo-4-fluorobenzoic acid.[1][11] These resulting anthranilic acid amides or acids are themselves important intermediates for synthesizing other complex heterocycles.

G IA 5-Bromo-4-fluoroisatoic anhydride Amide 2-Amino-5-bromo-4-fluoro- N-substituted-benzamide IA->Amide Aminolysis (-CO2) Acid 2-Amino-5-bromo-4-fluoro- benzoic acid IA->Acid Hydrolysis (-CO2) Amine Primary/Secondary Amine Amine->Amide Water Water (Hydrolysis) Water->Acid

Caption: Synthesis of anthranilamide and anthranilic acid derivatives.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-fluoro-N-benzylbenzamide

This protocol is based on the general reactivity of isatoic anhydrides with primary amines.[12]

  • Reactant Preparation: In a 100 mL round-bottom flask, suspend this compound (1.0 eq.) in a suitable solvent like THF or DMF (20 mL).

  • Amine Addition: Add benzylamine (1.0 eq.) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The evolution of CO₂ gas will be observed, and the suspension will gradually become a clear solution. Continue stirring for 2-4 hours after the gas evolution ceases.

  • Monitoring: Check for the consumption of the isatoic anhydride starting material by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove any unreacted amine.

  • Drying: Dry the product under vacuum to afford the pure 2-amino-5-bromo-4-fluoro-N-benzylbenzamide. The product can be further purified by recrystallization if necessary.

References

Applications of 5-Bromo-4-fluoroisatoic Anhydride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoroisatoic anhydride is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of quinazolinone and quinazoline derivatives. The presence of bromine and fluorine atoms on the aromatic ring offers unique electronic properties and provides handles for further chemical modifications, making it an attractive starting material for the development of targeted therapeutic agents. Its derivatives have shown significant potential as inhibitors of key enzymes involved in cancer progression, such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases. This document provides an overview of its applications, detailed experimental protocols for the synthesis of key intermediates, and data on the biological activity of structurally related compounds.

Application Notes

The primary application of this compound in medicinal chemistry is in the synthesis of 6-bromo-7-fluoro-quinazolin-4(3H)-one and its derivatives. This scaffold is a bioisostere of the phthalazinone core found in several approved PARP inhibitors, such as Olaparib.[1][2] The quinazolinone core itself is a privileged structure in drug discovery, known to interact with the ATP-binding site of various kinases.

Key Therapeutic Areas:

  • Oncology:

    • PARP Inhibition: 6-Bromo-7-fluoro-quinazolinone derivatives are designed to mimic the nicotinamide part of the NAD+ cofactor, binding to the catalytic domain of PARP enzymes.[1][2] This inhibition is particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, leading to synthetic lethality.

    • Kinase Inhibition: The quinazoline scaffold is a common feature in many kinase inhibitors. By modifying the substituents on the quinazolinone core derived from this compound, medicinal chemists can target the ATP-binding sites of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in cancer cell signaling pathways.

Experimental Protocols

The following protocols are representative methods for the synthesis of key intermediates and derivatives starting from precursors closely related to this compound. The reaction of isatoic anhydrides with a nitrogen source is a common method to form the quinazolinone ring system.

Protocol 1: General Synthesis of 6-Bromo-7-fluoroquinazolin-4(3H)-one

This protocol describes a common method for the synthesis of the quinazolinone core from the corresponding 2-aminobenzoic acid, which is generated in situ from the isatoic anhydride.

Materials:

  • This compound

  • Formamide

  • Water

Procedure:

  • A mixture of this compound (1 equivalent) and formamide (4 equivalents) is stirred at 130 °C for 4 hours.

  • After the reaction is complete (monitored by TLC), water (3 volumes) is added to the reaction mixture.

  • The mixture is cooled to 60 °C, and an additional 2 volumes of water are added.

  • After stirring for another 30 minutes, the precipitated product is collected by vacuum filtration.

  • The crude product is washed with anhydrous ethanol to afford 6-bromo-7-fluoroquinazolin-4(3H)-one.

Protocol 2: Synthesis of 3-Substituted 6-Bromo-7-fluoroquinazolin-4(3H)-ones

This protocol outlines the N-alkylation or N-arylation of the quinazolinone core, a common step in generating libraries of potential inhibitors.

Materials:

  • 6-Bromo-7-fluoroquinazolin-4(3H)-one

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl or Benzyl Halide (e.g., 2-chloro-1-morpholinoethan-1-one)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 6-bromo-7-fluoroquinazolin-4(3H)-one (1 equivalent) in anhydrous DMF, add NaH (1.2 equivalents) under an inert atmosphere (e.g., argon).

  • Stir the reaction mixture at room temperature for 5-10 minutes.

  • Add the desired alkyl or benzyl halide (1.4 equivalents) dropwise.

  • Stir the reaction at room temperature overnight.

  • Upon completion (monitored by TLC), extract the reaction mixture with ethyl acetate and brine.

  • Wash the organic layer several times with brine, dry over anhydrous MgSO4, and concentrate under vacuum.

  • Purify the crude product by column chromatography to yield the desired 3-substituted-6-bromo-7-fluoroquinazolin-4(3H)-one.

Data Presentation

Compound IDStructureTargetIC50 (nM)Cell LineReference
Olaparib PARP-127.89-[1]
Compound 12c 2-(4-(4-fluorobenzyl)piperazin-1-yl)-3-phenylquinazoline-4(3H)-onePARP-130.38MCF-7[1]
Compound 8a N'-(4-methoxybenzylidene)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazidePARP-12.31-[3]
Compound 5 2,3-dioxo-N'-(thiophen-2-ylmethylene)-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazidePARP-13.05-[3]

Mandatory Visualization

experimental_workflow start 5-Bromo-4-fluoroisatoic anhydride intermediate1 6-Bromo-7-fluoroquinazolin-4(3H)-one start->intermediate1 Reaction with Formamide intermediate2 3-Substituted-6-bromo-7- fluoroquinazolin-4(3H)-one intermediate1->intermediate2 N-Alkylation/ N-Arylation final_product Bioactive PARP/Kinase Inhibitor intermediate2->final_product Further Functionalization

Caption: Synthetic workflow for bioactive compounds.

parp_inhibition_pathway dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp par Poly(ADP-ribose) (PAR) Polymerization parp->par repair_proteins Recruitment of DNA Repair Proteins par->repair_proteins ssbr Single-Strand Break Repair (SSBR) repair_proteins->ssbr inhibitor 6-Bromo-7-fluoro- quinazolinone Derivative (PARP Inhibitor) inhibitor->parp Inhibition

Caption: PARP inhibition signaling pathway.

References

Application Notes and Protocols: Derivatization of Bioactive Molecules using 5-Bromo-4-fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of bioactive molecules using 5-Bromo-4-fluoroisatoic anhydride. This versatile reagent serves as a key building block for the synthesis of a variety of heterocyclic compounds, particularly quinazolinone and quinazolin-4(3H)-one derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The protocols outlined below are based on established methodologies for analogous isatoic anhydrides and can be adapted for specific research needs.

Introduction

This compound is a reactive heterocyclic compound that readily undergoes ring-opening reactions with nucleophiles, such as primary amines. This reactivity makes it an excellent starting material for the synthesis of substituted 2-aminobenzamides, which can then be cyclized to form various heterocyclic scaffolds. The presence of the bromo and fluoro substituents on the aromatic ring provides opportunities for further functionalization and can significantly influence the biological activity of the resulting derivatives.

Derivatization for the Synthesis of Bioactive Quinazolinones

The primary application of this compound in the context of bioactive molecules is the synthesis of quinazolinone and quinazolin-4(3H)-one derivatives. These scaffolds are present in numerous compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.

Protocol 1: One-Pot, Three-Component Synthesis of 6-Bromo-7-fluoro-2,3-dihydroquinazolin-4(1H)-ones

This protocol describes a general and efficient one-pot synthesis of 2,3-disubstituted 6-bromo-7-fluoro-2,3-dihydroquinazolin-4(1H)-ones from this compound, a primary amine, and an aldehyde.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the desired primary amine (1.0 mmol), and the selected aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, water, or solvent-free conditions).

  • Catalyst Addition: Add a catalytic amount of a suitable acid or Lewis acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfamic acid, or bismuth(III) nitrate pentahydrate). The optimal catalyst and loading should be determined empirically for each specific reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Illustrative Data (Analogous System):

The following table presents data for the synthesis of various 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, demonstrating the types of yields that can be expected from such reactions.

CompoundR-groupYield (%)
8a -CH2CH2CH2CH385
8b -CH2CH(CH3)282
8c -CH2-Ph92
8d -CH2-(4-Cl-Ph)88
8e -CH2-(4-F-Ph)90
8f -CH2-(4-Br-Ph)87

Data adapted from a study on 6-bromo quinazoline derivatives as cytotoxic agents. The starting material was 5-bromoanthranilic acid, which is structurally related to the product of the ring-opening of this compound.

Diagram: General Workflow for Quinazolinone Synthesis

G A This compound D One-Pot Reaction (Catalyst, Solvent, Temp) A->D B Primary Amine B->D C Aldehyde C->D E 6-Bromo-7-fluoro-2,3-dihydroquinazolin-4(1H)-one D->E F Oxidation (Optional) E->F G 6-Bromo-7-fluoroquinazolin-4(3H)-one F->G

Caption: One-pot synthesis of quinazolinone derivatives.

Protocol 2: Derivatization of Bioactive Amines

This protocol can be used to derivatize bioactive molecules containing a primary amine functionality, thereby incorporating the 2-amino-5-bromo-4-fluorobenzoyl moiety. This can be useful for structure-activity relationship (SAR) studies or to modify the physicochemical properties of the parent molecule.

Experimental Protocol:

  • Reaction Setup: Dissolve the bioactive amine (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane, THF, or DMF).

  • Reagent Addition: Add this compound (1.1 mmol) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically accompanied by the evolution of carbon dioxide. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, wash the reaction mixture with a mild aqueous acid (e.g., 1 M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 2-(acylamino)-5-bromo-4-fluorobenzamide derivative can be purified by column chromatography or recrystallization.

Derivatization for Analytical Applications

Protocol 3: Pre-column Derivatization of Amino Acids for HPLC Analysis (Hypothetical)

This hypothetical protocol outlines how this compound could be used as a derivatizing agent for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. The resulting derivatives would possess a chromophore (the benzoyl moiety) and a mass tag (bromine isotopes) facilitating detection.

Experimental Protocol:

  • Sample Preparation: Prepare a standard solution of the amino acid(s) or the sample containing amino acids in a suitable buffer (e.g., borate buffer, pH 8.5).

  • Derivatization Reaction: To the amino acid solution, add a solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or THF). The molar ratio of the anhydride to the total amino acids should be in excess.

  • Reaction Conditions: Vortex the mixture and allow it to react at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 10-30 minutes).

  • Quenching: Quench the reaction by adding a small amount of a primary amine-containing reagent (e.g., glycine solution) to consume the excess anhydride.

  • Analysis: Dilute the derivatized sample with the mobile phase and inject it into the HPLC system.

Expected Outcome: The derivatized amino acids will be converted to their corresponding N-(2-carboxy-4-bromo-5-fluorophenyl) derivatives, which can be separated by reversed-phase HPLC and detected by their UV absorbance or by mass spectrometry. The bromine atom will produce a characteristic isotopic pattern in the mass spectrum, aiding in identification.

Diagram: Amino Acid Derivatization Workflow

G A Amino Acid Sample C Derivatization Reaction (Buffer, Temp, Time) A->C B 5-Bromo-4-fluoroisatoic Anhydride Solution B->C D Derivatized Amino Acid C->D E HPLC Analysis (UV or MS Detection) D->E G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand EGF Ligand->EGFR Inhibitor Quinazolinone Derivative (from this compound) Inhibitor->EGFR

Application Notes and Protocols: Reaction of 5-Bromo-4-fluoroisatoic anhydride with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of isatoic anhydrides with primary amines is a cornerstone in heterocyclic chemistry, providing a versatile and efficient route to a wide array of quinazolinone derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. Specifically, the use of substituted isatoic anhydrides, such as 5-Bromo-4-fluoroisatoic anhydride, allows for the introduction of specific pharmacophores that can modulate the biological activity of the resulting quinazolinone core. The bromine and fluorine substituents at positions 6 and 7, respectively, of the quinazolinone ring are of particular interest as they can enhance binding affinity to biological targets and improve pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines, often in the presence of a third component such as an aldehyde, to yield 6-Bromo-7-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones.

Applications in Drug Discovery

The quinazolinone scaffold is a privileged structure in drug discovery. Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature a quinazoline core and function as tyrosine kinase inhibitors for cancer therapy. The 6-bromo and 7-fluoro substitution pattern is particularly relevant for the development of inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[1][2] The bromine atom at the 6-position has been shown to improve the anticancer effects of quinazoline derivatives.[1]

The reaction of this compound with primary amines provides a direct route to novel 6-bromo-7-fluoro-quinazolinone derivatives that can be screened for various biological activities. These compounds are often evaluated for their cytotoxic effects against cancer cell lines and their ability to inhibit specific enzymes, such as EGFR.

Reaction Mechanism and Workflow

The reaction of this compound with a primary amine proceeds through a nucleophilic acyl substitution followed by decarboxylation to form a 2-amino-5-bromo-4-fluorobenzamide intermediate. In a one-pot, three-component reaction, this intermediate then reacts with an aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization to yield the final 2,3-dihydroquinazolin-4(1H)-one. This can then be oxidized to the corresponding quinazolin-4(3H)-one.

Below is a general workflow for the synthesis of 6-Bromo-7-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones.

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-Bromo-4-fluoroisatoic_anhydride 5-Bromo-4-fluoroisatoic anhydride Mixing Mixing in Solvent (e.g., Ethanol, Acetic Acid) 5-Bromo-4-fluoroisatoic_anhydride->Mixing Primary_Amine Primary Amine (R1-NH2) Primary_Amine->Mixing Aldehyde Aldehyde (R2-CHO) Aldehyde->Mixing Heating Heating/Reflux Mixing->Heating Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Quinazolinone 6-Bromo-7-fluoro-2,3-disubstituted -quinazolin-4(3H)-one Recrystallization->Quinazolinone

Figure 1. General workflow for the one-pot synthesis of 6-Bromo-7-fluoro-quinazolinones.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of substituted quinazolinones from isatoic anhydrides. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Three-Component Synthesis of 6-Bromo-7-fluoro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones

This protocol describes a one-pot, three-component reaction for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol or Acetic Acid

  • Catalyst (optional, e.g., p-toluenesulfonic acid, sulfamic acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the primary amine (1.0 mmol), and the aromatic aldehyde (1.0 mmol).

  • Add a solvent such as ethanol or acetic acid (10-15 mL).

  • If using a catalyst, add it at this stage (e.g., p-TsOH, 0.1 mmol).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 6-Bromo-7-fluoro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one.

Quantitative Data (Representative Examples for Analogous Reactions):

The following table presents representative yields for the synthesis of substituted 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, various amines, and aldehydes. While not specific to the 5-bromo-4-fluoro substrate, it provides an indication of expected yields.

EntryPrimary AmineAldehydeCatalystSolventTime (h)Yield (%)
1AnilineBenzaldehydep-TsOHEthanol485-95
24-Chloroaniline4-ChlorobenzaldehydeSulfamic AcidWater290
3Benzylamine4-MethoxybenzaldehydeNoneAcetic Acid675-85
4Cyclohexylamine2-Naphthaldehydep-TsOHEthanol580-90

Note: The data in this table is compiled from various sources on the synthesis of quinazolinones and serves as a general guide.

Signaling Pathway: EGFR Inhibition

As previously mentioned, quinazolinone derivatives are potent inhibitors of the EGFR signaling pathway, which is often dysregulated in cancer. The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation, survival, and migration.

Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the phosphorylation cascade.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazolinone 6-Bromo-7-fluoro- quinazolinone Inhibitor Quinazolinone->Dimerization Inhibition

Figure 2. Simplified EGFR signaling pathway and the inhibitory action of 6-Bromo-7-fluoro-quinazolinone derivatives.

Conclusion

The reaction of this compound with primary amines offers a robust and adaptable method for the synthesis of novel 6-bromo-7-fluoro-quinazolinone derivatives. These compounds hold significant potential in drug discovery, particularly in the development of new anticancer agents targeting pathways such as EGFR. The provided protocols and data serve as a valuable resource for researchers in this field, enabling the efficient synthesis and exploration of this important class of heterocyclic compounds. Further optimization of reaction conditions and exploration of a wide range of primary amines and other reactants will undoubtedly lead to the discovery of new molecules with potent and selective biological activities.

References

Application Notes and Protocols: 5-Bromo-4-fluoroisatoic Anhydride as a Versatile Precursor for the Synthesis of Novel Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties, have made them a significant focus in medicinal chemistry and drug discovery. The synthesis of novel quinazolinone analogs with enhanced efficacy and specificity is an ongoing endeavor. 5-Bromo-4-fluoroisatoic anhydride is a valuable and versatile precursor for the synthesis of a variety of 6-bromo-7-fluoro-substituted quinazolinone derivatives. The presence of the bromo and fluoro substituents on the quinazolinone scaffold allows for further functionalization, enabling the exploration of a wider chemical space and the development of new therapeutic agents.

These application notes provide detailed protocols for the synthesis of quinazolinone derivatives using this compound as the starting material. The methodologies described are based on established synthetic routes for analogous compounds and are intended to serve as a comprehensive guide for researchers in the field.

Synthetic Pathways

The synthesis of quinazolinone derivatives from this compound can be achieved through a two-step process or a one-pot, three-component reaction.

1. Two-Step Synthesis:

The first step involves the reaction of this compound with a primary amine to yield an intermediate N-substituted-2-amino-5-bromo-4-fluorobenzamide. This intermediate is then cyclized in the second step to form the desired 6-bromo-7-fluoro-4(3H)-quinazolinone.

2. One-Pot, Three-Component Synthesis:

This approach involves the simultaneous reaction of this compound, a primary amine, and an aldehyde in a single reaction vessel. This method offers a more streamlined and efficient route to 2,3-disubstituted-6-bromo-7-fluoro-2,3-dihydroquinazolin-4(1H)-ones.

Diagrams

two_step_synthesis A 5-Bromo-4-fluoroisatoic anhydride C N-substituted-2-amino-5-bromo- 4-fluorobenzamide (Intermediate) A->C + B Primary Amine (R-NH2) B->C E 6-Bromo-7-fluoro-3-substituted- quinazolin-4(3H)-one C->E + D Cyclizing Agent D->E one_pot_synthesis A 5-Bromo-4-fluoroisatoic anhydride D One-Pot Reaction A->D B Primary Amine (R1-NH2) B->D C Aldehyde (R2-CHO) C->D E 2,3-Disubstituted-6-bromo-7-fluoro- 2,3-dihydroquinazolin-4(1H)-one D->E

Protecting Group Strategies for 5-Bromo-4-fluoroisatoic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups for 5-Bromo-4-fluoroisatoic anhydride, a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The inherent reactivity of the isatoic anhydride ring system, particularly its susceptibility to nucleophilic attack, necessitates careful consideration of protecting group strategies to ensure selective modification of the amine functionality.

Two primary strategies are discussed:

  • Recommended Two-Step Strategy: N-protection of the corresponding 5-Bromo-4-fluoroanthranilic acid followed by cyclization to the N-protected isatoic anhydride. This approach offers higher yields and avoids the complexities associated with the direct protection of the pre-formed isatoic anhydride.

  • Direct N-Protection Strategy: Direct protection of the amine functionality of this compound. This method is more direct but is often complicated by competing ring-opening reactions.

Recommended Two-Step Strategy: Protection Followed by Cyclization

This strategy involves the synthesis of the precursor, 5-Bromo-4-fluoroanthranilic acid, its subsequent N-protection with either a Boc or Cbz group, and finally, cyclization to the desired N-protected isatoic anhydride.

Workflow for the Recommended Two-Step Strategy

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N-Protection cluster_2 Step 3: Cyclization A 4-Fluoroanthranilic Acid B 5-Bromo-4-fluoroanthranilic Acid A->B Bromination C N-Protected-5-Bromo- 4-fluoroanthranilic Acid B->C Boc₂O or Cbz-Cl D N-Protected-5-Bromo- 4-fluoroisatoic Anhydride C->D Triphosgene

Figure 1. Workflow for the recommended two-step protecting group strategy.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-4-fluoroanthranilic Acid

This protocol describes the bromination of 4-fluoroanthranilic acid.

  • Dissolution: Dissolve 4-fluoroanthranilic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.05 eq) in the same solvent to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum to afford 5-Bromo-4-fluoroanthranilic acid.

Protocol 2a: N-Boc Protection of 5-Bromo-4-fluoroanthranilic Acid

  • Suspension: Suspend 5-Bromo-4-fluoroanthranilic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

  • Base Addition: Add triethylamine (TEA) (2.5 eq) to the suspension and stir for 15 minutes at room temperature.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-5-Bromo-4-fluoroanthranilic acid.

Protocol 2b: N-Cbz Protection of 5-Bromo-4-fluoroanthranilic Acid

  • Dissolution: Dissolve 5-Bromo-4-fluoroanthranilic acid (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the solution.

  • Cbz-Cl Addition: Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl) (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Cbz-5-Bromo-4-fluoroanthranilic acid.

Protocol 3: Cyclization to N-Protected Isatoic Anhydride

  • Dissolution: Dissolve the N-protected anthranilic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Triphosgene Addition: Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-5 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Triturate the residue with a suitable solvent like hexane or a mixture of hexane and ethyl acetate to induce precipitation. Collect the solid by filtration and dry under vacuum to obtain the N-protected this compound.

Quantitative Data Summary
StepProtecting GroupKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1. Bromination -BromineAcetic Acid0 - RT2 - 485 - 95
2a. N-Boc Protection BocBoc₂O, TEATHFRT12 - 1690 - 98
2b. N-Cbz Protection CbzCbz-Cl, NaHCO₃THF/H₂O0 - RT12 - 1688 - 95
3. Cyclization Boc/CbzTriphosgeneTHF0 - RT4 - 680 - 90

Direct N-Protection Strategy (Alternative)

Direct N-protection of this compound is a more convergent but often lower-yielding approach due to the propensity of the anhydride ring to undergo nucleophilic attack by the bases typically used in protection reactions. Milder reaction conditions are crucial for the success of this strategy.

Reaction Pathway for Direct N-Protection

G A This compound B N-Protected-5-Bromo- 4-fluoroisatoic Anhydride A->B Protecting Group Reagent (e.g., Boc₂O or Cbz-Cl) + Mild Base C Ring-Opened Byproducts A->C Strong Base or Harsh Conditions

Figure 2. Direct N-protection of this compound, highlighting the potential for side reactions.

Experimental Protocols (General Guidance)

Protocol 4a: Direct N-Boc Protection

  • Suspension: Suspend this compound (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.5 eq) and a non-nucleophilic base such as 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq).

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring carefully by TLC for the formation of the desired product and any ring-opened byproducts.

  • Work-up: If the reaction is successful, dilute with DCM and wash with a mild aqueous acid (e.g., 5% citric acid), water, and brine. Dry the organic layer and purify by column chromatography.

Protocol 4b: Direct N-Cbz Protection

  • Suspension: Suspend this compound (1.0 eq) in a suitable aprotic solvent.

  • Base and Reagent Addition: Add a mild base such as diisopropylethylamine (DIPEA) (1.5 eq) followed by benzyl chloroformate (1.2 eq) at 0 °C.

  • Reaction: Stir at low temperature and gradually warm to room temperature, monitoring the reaction progress.

  • Work-up: Similar to the N-Boc protection, perform an aqueous work-up and purify by chromatography if necessary.

Challenges and Considerations

The direct N-protection approach is often plagued by low yields due to the formation of various ring-opened byproducts. The choice of base is critical; strong bases like sodium hydride or potassium carbonate are likely to cause significant degradation of the isatoic anhydride ring.

Deprotection Protocols

The choice of deprotection method depends on the protecting group used and the stability of the desired unprotected this compound under the deprotection conditions.

Deprotection Pathways

G cluster_0 N-Boc Deprotection cluster_1 N-Cbz Deprotection A N-Boc-5-Bromo-4-fluoroisatoic Anhydride B This compound A->B Acidic Conditions (e.g., TFA in DCM) C N-Cbz-5-Bromo-4-fluoroisatoic Anhydride D This compound C->D Hydrogenolysis (e.g., H₂, Pd/C)

Figure 3. Deprotection pathways for N-Boc and N-Cbz protected this compound.

Protocol 5a: N-Boc Deprotection

  • Dissolution: Dissolve the N-Boc protected isatoic anhydride (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting product can be used as the TFA salt or neutralized with a mild base.

Protocol 5b: N-Cbz Deprotection

  • Dissolution: Dissolve the N-Cbz protected isatoic anhydride (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add palladium on carbon (10% Pd/C, 5-10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

Deprotection Data Summary
Protecting GroupDeprotection ReagentSolventTemp. (°C)Time (h)Typical Yield (%)
Boc TFADCMRT1 - 390 - 99
Cbz H₂, Pd/CEthanolRT2 - 690 - 99

Note: The stability of the isatoic anhydride ring should be considered under both acidic and hydrogenolysis conditions, although it is generally stable under these deprotection protocols.

Conclusion

For the successful N-protection of this compound, the two-step strategy involving the protection of the corresponding anthranilic acid followed by cyclization is highly recommended. This approach consistently provides higher yields and avoids the formation of byproducts associated with the direct protection of the isatoic anhydride ring. The choice between Boc and Cbz protecting groups will depend on the overall synthetic strategy and the orthogonality required for subsequent reaction steps. The provided protocols offer a comprehensive guide for researchers in the field of drug discovery and development.

Application Note: Scale-up Synthesis of 5-Bromo-4-fluoroisatoic Anhydride and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Bromo-4-fluoroisatoic anhydride is a key intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. Its derivatives, particularly quinazolinones and related structures, are scaffolds found in numerous biologically active molecules. This document provides detailed protocols for the scale-up synthesis of this compound and its subsequent conversion into representative derivatives, namely 6-bromo-7-fluoro-2,3-dihydroquinazolin-4(1H)-ones and N-substituted-2-amino-5-bromo-4-fluorobenzamides. The protocols are designed to be scalable and efficient, making them suitable for drug discovery and development programs.

Part 1: Scale-up Synthesis of this compound

This protocol describes the cyclization of the commercially available 2-amino-5-bromo-4-fluorobenzoic acid to the corresponding isatoic anhydride using triphosgene. This method is amenable to large-scale production.

Experimental Protocol:

Materials:

  • 2-amino-5-bromo-4-fluorobenzoic acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Dry Tetrahydrofuran (THF)

  • Dry Toluene

  • Nitrogen gas

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet is dried in an oven and cooled under a stream of nitrogen.

  • Reactant Addition: The flask is charged with 2-amino-5-bromo-4-fluorobenzoic acid (50 g, 0.21 mol) and dry THF (500 mL). The resulting suspension is stirred under a nitrogen atmosphere.

  • Triphosgene Addition: In a separate flask, triphosgene (25 g, 0.084 mol) is dissolved in dry toluene (150 mL). This solution is transferred to the dropping funnel.

  • Reaction: The triphosgene solution is added dropwise to the stirred suspension of the amino acid over a period of 1-2 hours at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 18-24 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography).

  • Product Isolation: The resulting precipitate is collected by filtration, washed with cold acetone (2 x 50 mL), and dried under vacuum to yield this compound as a solid.

Quantitative Data Summary:
ParameterValue
Starting Material2-amino-5-bromo-4-fluorobenzoic acid
ProductThis compound
Molecular FormulaC₈H₃BrFNO₃
Molecular Weight260.02 g/mol
Typical Yield85-95%
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid

Synthesis Workflow Diagram:

G cluster_0 Synthesis of this compound A 2-amino-5-bromo-4-fluorobenzoic acid in dry THF C Reaction Mixture (Stirring at RT, 18-24h) A->C Add dropwise B Triphosgene in dry Toluene B->C D Filtration and Washing C->D E This compound (Product) D->E G cluster_1 One-Pot Synthesis of Dihydroquinazolinone Derivative A This compound D Mix in Ethanol with p-TsOH A->D B Primary Amine B->D C Aldehyde C->D E Reflux (4-6h) D->E F Cooling and Filtration E->F G 6-Bromo-7-fluoro-2,3-disubstituted- dihydroquinazolin-4(1H)-one (Product) F->G G cluster_2 Synthesis of N-substituted-2-aminobenzamide Derivative A This compound in DMF C Reaction at RT (1-2h) A->C B Primary Amine B->C Add dropwise D Precipitation in Water C->D E Filtration and Drying D->E F N-substituted-2-amino-5-bromo- 4-fluorobenzamide (Product) E->F

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of 5-Bromo-4-fluoroisatoic anhydride is not extensively documented in publicly available scientific literature. The following guide is constructed based on established chemical principles and analogous transformations for similar compounds. Researchers should treat these recommendations as a starting point and optimize conditions based on their experimental observations.

I. Overview of Synthetic Strategy

The most plausible and direct route to synthesize this compound is through the oxidative cleavage of the C2-C3 double bond of the corresponding indole precursor, 5-bromo-4-fluoro-1H-indole. This transformation can be effectively achieved using Oxone (potassium peroxymonosulfate) as the oxidant.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_product Final Product Starting_Material 5-Bromo-4-fluoro-1H-indole Reaction Oxone (Potassium peroxymonosulfate) Solvent (e.g., DMF/Water or Acetonitrile/Water) Room Temperature Starting_Material->Reaction Oxidative Cleavage Final_Product This compound Reaction->Final_Product Formation

II. Experimental Protocols

A. Synthesis of this compound via Oxidation of 5-bromo-4-fluoro-1H-indole

This protocol is adapted from a general procedure for the oxidation of indoles to isatoic anhydrides.[1]

Materials:

  • 5-bromo-4-fluoro-1H-indole

  • Oxone (Potassium peroxymonosulfate)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of 5-bromo-4-fluoro-1H-indole in a 10 mL of a 4:1 mixture of DMF/water or acetonitrile/water.

  • To this solution, add 4 mmol of Oxone in portions while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 25 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

III. Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Extend the reaction time and continue to monitor by TLC.- Ensure the Oxone used is fresh and active.- Increase the stoichiometry of Oxone to 5-6 equivalents.
Degradation of starting material or product.- Maintain the reaction at room temperature; avoid heating unless necessary for solubility.- Consider a different solvent system, such as aqueous acetonitrile, which may be milder.
Presence of Multiple Spots on TLC (Side Products) Over-oxidation or side reactions.- Add Oxone in smaller portions over a longer period to control the reaction rate.- Ensure the reaction is not exposed to strong light.
Impurities in the starting indole.- Purify the starting 5-bromo-4-fluoro-1H-indole by recrystallization or chromatography before use.
Difficulty in Product Isolation/Purification Product is highly soluble in the aqueous phase.- Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase.- Use a continuous liquid-liquid extractor for more efficient extraction.
Oily or non-crystalline product.- Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient).- Try trituration with a non-polar solvent like hexane or diethyl ether to induce crystallization.

Troubleshooting_Guide Start Experiment Start LowYield Low or No Yield? Start->LowYield SideProducts Multiple Spots on TLC? LowYield->SideProducts No IncompleteReaction Check Reaction Time & Oxone Activity LowYield->IncompleteReaction Yes Degradation Control Temperature & Solvent LowYield->Degradation Yes IsolationIssues Isolation Problems? SideProducts->IsolationIssues No OverOxidation Portion-wise Addition of Oxone SideProducts->OverOxidation Yes ImpureIndole Purify Starting Material SideProducts->ImpureIndole Yes AqueousSolubility Saturate Aqueous Phase with NaCl IsolationIssues->AqueousSolubility Yes OilyProduct Chromatography or Trituration IsolationIssues->OilyProduct Yes End Successful Synthesis IsolationIssues->End No IncompleteReaction->SideProducts Degradation->SideProducts OverOxidation->IsolationIssues ImpureIndole->IsolationIssues AqueousSolubility->End OilyProduct->End

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of Oxone in this reaction?

A1: Oxone is a stable and easy-to-handle oxidizing agent. In this synthesis, it is responsible for the oxidative cleavage of the electron-rich C2-C3 double bond of the indole ring, leading to the formation of the isatoic anhydride.

Q2: My reaction is very slow. Can I heat it to speed it up?

A2: While gentle heating might increase the reaction rate, it can also lead to the degradation of the starting material and the product, resulting in a lower yield and more impurities. It is generally recommended to run this oxidation at room temperature and extend the reaction time if necessary.

Q3: The purity of my final product is low. What are the likely impurities?

A3: Common impurities may include unreacted 5-bromo-4-fluoro-1H-indole, over-oxidation byproducts, or partially hydrolyzed forms of the isatoic anhydride. Purification by column chromatography or recrystallization is recommended to remove these impurities.

Q4: Are there alternative methods for this synthesis?

A4: Yes, two other plausible routes, though less documented for this specific molecule, include:

  • Cyclization of 2-amino-5-bromo-4-fluorobenzoic acid: This would involve reacting the anthranilic acid derivative with phosgene or a phosgene equivalent like triphosgene. This method is common for isatoic anhydride synthesis but involves highly toxic reagents.

  • Oxidation of 5-bromo-4-fluoroisatin: The corresponding isatin could be oxidized to the isatoic anhydride. However, the synthesis of the starting isatin itself may require multiple steps.

V. Data Summary

Due to the limited literature, specific quantitative data for the synthesis of this compound is not available. The following table provides a summary of typical reaction parameters for the analogous oxidation of other substituted indoles.

Parameter Typical Value/Condition Notes
Reactant Ratio (Indole:Oxone) 1 : 4 (molar ratio)May need to be optimized. An excess of Oxone is generally used.
Solvent System DMF/Water (4:1) or Acetonitrile/Water (4:1)Acetonitrile may be a milder alternative to DMF.
Reaction Temperature Room TemperatureAvoid excessive heating to prevent degradation.
Reaction Time 12-24 hours (overnight)Monitor by TLC to determine completion.
Typical Yields (for other indoles) 60-90%Yields for this compound may vary.

References

Technical Support Center: Purification of 5-Bromo-4-fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Bromo-4-fluoroisatoic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Pure this compound is typically a faint orange to faint red powder.[1] Significant deviation from this color, such as a dark brown or black appearance, may indicate the presence of impurities or degradation products.

Q2: What are the likely impurities in my crude this compound?

Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. The synthesis of isatoic anhydrides can sometimes result in the formation of related compounds or decarboxylated side products.[2] Depending on the synthetic route, residual solvents may also be present.

Q3: What solvents are suitable for the recrystallization of this compound?

While specific data for this compound is limited, general studies on isatoic anhydride suggest solvents like 1,4-dioxane, ethyl acetate, and ethanol for recrystallization.[3] The choice of solvent will depend on the specific impurities present and may require some optimization.

Q4: How can I assess the purity of my this compound?

Purity can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The melting point of the related compound 5-Bromoisatoic anhydride is reported to be in the range of 280-285 °C with decomposition.[4]

Q5: My purified this compound has low stability. What could be the cause?

Isatoic anhydrides can be susceptible to degradation, especially in the presence of moisture or at elevated temperatures. It is important to handle and store the compound under dry conditions. The presence of acidic or basic impurities can also catalyze decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound.

Problem Possible Cause Suggested Solution
Discoloration (Dark Brown/Black) Presence of colored impurities or degradation products.Attempt recrystallization from a suitable solvent system. Activated carbon treatment during recrystallization may help to remove colored impurities.
Low Purity After Recrystallization Incorrect solvent choice, leading to co-crystallization of impurities. Incomplete removal of mother liquor.Screen different recrystallization solvents or solvent mixtures. Ensure the purified crystals are thoroughly washed with a small amount of cold, fresh solvent.
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solute is highly impure.Use a lower-boiling point solvent. Try to pre-purify the crude material by a different method (e.g., slurry wash) before recrystallization.
Poor Crystal Formation Cooling the solution too quickly. Solution is too concentrated or too dilute.Allow the solution to cool slowly to room temperature and then in an ice bath. Optimize the concentration of the solute in the solvent.
Decomposition During Purification Heating for a prolonged period or at too high a temperature. Presence of moisture.Minimize the heating time during recrystallization. Ensure all glassware is dry and use anhydrous solvents if necessary.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of crude this compound by recrystallization. Note: This is a general guideline and may require optimization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate, 1,4-dioxane, or ethanol)

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

Parameter Crude Product Purified Product (Expected)
Purity (by HPLC) Variable (e.g., 80-90%)>95%
Appearance Light brown to dark red powderFaint orange to faint red powder[1]
Melting Point Broad range with decompositionSharper melting range with decomposition (e.g., for 5-Bromoisatoic anhydride: 280-285 °C[4])

Troubleshooting Workflow

Caption: Troubleshooting workflow for the purification of this compound.

References

Recrystallization protocol for 5-Bromo-4-fluoroisatoic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 5-Bromo-4-fluoroisatoic anhydride, catering to researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not polar enough to dissolve the isatoic anhydride, or an insufficient volume of solvent is being used. Isatoic anhydrides, being polar molecules, generally require polar solvents for dissolution.

  • Solution:

    • Increase the volume of the solvent incrementally.

    • If the compound remains insoluble, select a more polar solvent. Refer to the solvent selection table below. For instance, if you are using a non-polar solvent like toluene, consider switching to ethyl acetate or an alcohol. For highly insoluble material, a polar aprotic solvent like dimethylformamide (DMF) may be necessary, although its high boiling point can complicate solvent removal.[1]

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated. This can happen if too much solvent was used or if the compound is highly soluble in the solvent even at low temperatures. Another possibility is that the cooling process is too rapid, preventing crystal nucleation.

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

      • Add a seed crystal of the pure compound to the solution.

      • Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to encourage the formation of larger, purer crystals.

    • Increase Concentration: If crystallization cannot be induced, reduce the volume of the solvent by gentle heating under a stream of inert gas or by using a rotary evaporator, and then attempt the cooling process again.

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solute is supersaturated to a point where it comes out of solution as a liquid phase rather than a solid crystal lattice. This is more common when the melting point of the solute is close to the boiling point of the solvent or when impurities are present.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent to decrease the saturation level.

    • Allow the solution to cool much more slowly to give the molecules adequate time to align into a crystal lattice.

    • Consider using a solvent mixture (a binary solvent system). Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent in which it is less soluble until the solution becomes turbid. Then, gently heat to clarify and cool slowly.

Issue 4: The resulting crystals are colored or appear impure.

  • Possible Cause: The recrystallization process did not effectively remove colored impurities. The crude this compound is often described as a faint orange to faint red powder.[2] While some color may be inherent, a significant colored impurity may co-precipitate.

  • Solution:

    • Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot, dissolved solution. The activated carbon will adsorb many colored impurities. Swirl the solution for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool. Be cautious not to add activated carbon to a boiling solution, as this can cause violent bumping.

    • Pre-purification: If impurities persist, consider a preliminary purification step before recrystallization, such as passing a solution of the crude material through a short plug of silica gel to remove highly polar impurities.[3]

    • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: A definitive single "best" solvent has not been published. However, based on the properties of similar compounds like 5-Bromoisatoic anhydride and 5-Fluoroisatoic anhydride which are soluble in polar organic solvents, suitable candidates would include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or ketones (e.g., acetone).[1][4] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A solvent screen is recommended to determine the optimal choice for your specific sample.

Q2: How can I perform a solvent screen to find a suitable recrystallization solvent?

A2:

  • Place a small amount of your crude compound (e.g., 20-30 mg) into several different test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, acetonitrile) dropwise at room temperature until the solid just dissolves. A good candidate will require a relatively large volume of solvent at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture. A good solvent will dissolve the compound upon heating.

  • Allow the heated solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystalline solid.

Q3: My yield after recrystallization is very low. What can I do to improve it?

A3: Low yield can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • High solubility at low temperatures: If the compound is still significantly soluble in the solvent at low temperatures, you will lose product in the mother liquor. Consider cooling the filtrate to a lower temperature or concentrating the mother liquor to recover a second crop of crystals.

Q4: Is it necessary to use an inert atmosphere during recrystallization?

A4: For isatoic anhydrides, recrystallization is typically performed in the air. An inert atmosphere is generally not required unless the compound is known to be highly sensitive to air or moisture at elevated temperatures.

Experimental Protocol: General Recrystallization Procedure

This is a general protocol and may require optimization based on the purity of the starting material and the chosen solvent.

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent. For this example, we will use ethyl acetate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and a boiling chip. Heat the mixture to boiling on a hot plate with stirring. Continue to add small portions of hot ethyl acetate until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a clean flask and a funnel (with fluted filter paper if using a gravity funnel, or a Büchner funnel with filter paper for vacuum filtration). Filter the hot solution to remove any insoluble impurities (and activated carbon if used). This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling rate further. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under a vacuum to remove all traces of the solvent. The melting point of the purified compound should be determined to assess its purity.

Quantitative Data

The following table presents hypothetical solubility data for this compound in various solvents to guide solvent selection. Note: This data is illustrative and should be confirmed experimentally.

SolventBoiling Point (°C)Solubility at 20°C ( g/100 mL)Solubility at Boiling ( g/100 mL)Comments
Ethyl Acetate77~0.5~10Good potential for high recovery.
Ethanol78~1.0~15May require cooling to low temperatures for good yield.
Acetonitrile82~0.8~12Good candidate with a convenient boiling point.
Toluene111< 0.1~2May be suitable if other solvents are too effective.
Acetone56~2.0~25High solubility may lead to lower yields.
Dimethylformamide (DMF)153> 10> 50Excellent solvent, but high boiling point makes removal difficult.[1]

Diagrams

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_node Pure Crystals dry->end_node

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: 5-Bromo-4-fluoroisatoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-fluoroisatoic anhydride. The information below addresses common issues and potential side products encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The most frequently encountered side products in reactions with this compound typically arise from competing reaction pathways. These include:

  • Hydrolysis: Reaction with residual moisture in solvents or reagents leads to the formation of 5-Bromo-4-fluoroanthranilic acid.

  • Incomplete Cyclization: In reactions with primary amines aimed at forming quinazolinones, incomplete cyclization can result in the corresponding N-substituted 2-amino-5-bromo-4-fluorobenzamide.

  • Self-Condensation: Although less common in the presence of a reactive nucleophile, the isatoic anhydride can react with itself to form a substituted anthraniloylanthranilic acid.

  • Decarboxylation: Under certain conditions, particularly at elevated temperatures, decarboxylation of the corresponding anthranilic acid (formed via hydrolysis) can occur.

Q2: My reaction is not going to completion, and I am isolating a significant amount of starting material. What could be the cause?

A2: Incomplete conversion of this compound can be due to several factors:

  • Insufficient reaction time or temperature: The reaction may require longer heating or a higher temperature to proceed to completion.

  • Poor solubility of the anhydride: this compound may have limited solubility in some organic solvents. Ensure the chosen solvent can effectively dissolve the reactants.

  • Deactivation of the nucleophile: If the nucleophile is a weak base, it may be protonated by any acidic impurities, rendering it unreactive.

  • Steric hindrance: A bulky nucleophile may react slowly with the anhydride.

Q3: I am observing a byproduct with a similar polarity to my desired product, making purification difficult. What could it be?

A3: A common issue is the formation of the hydrolyzed product, 5-Bromo-4-fluoroanthranilic acid, which can have similar polarity to some target molecules. Another possibility is the N-substituted 2-aminobenzamide intermediate in reactions with amines. Careful selection of the chromatographic mobile phase or recrystallization solvent system is often necessary for separation.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues encountered during reactions with this compound.

Issue 1: Presence of 5-Bromo-4-fluoroanthranilic Acid in the Product Mixture
Potential Cause Troubleshooting Step
Residual moisture in solvents or reagents. Dry all solvents and reagents thoroughly before use. Use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is recommended.
Exposure of the reaction mixture to atmospheric moisture. Conduct the reaction under an inert atmosphere.
"Wet" work-up conditions. Minimize the exposure to water during the work-up procedure. If an aqueous wash is necessary, use brine to reduce the solubility of the organic compounds and perform the extraction quickly.
Issue 2: Formation of N-substituted 2-amino-5-bromo-4-fluorobenzamide Intermediate
Potential Cause Troubleshooting Step
Insufficient reaction time for cyclization. Increase the reaction time. Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the intermediate.
Reaction temperature is too low for cyclization. Gradually increase the reaction temperature. Note that excessively high temperatures may lead to other side reactions.
Inappropriate solvent for the cyclization step. Some solvents may not be suitable for the final cyclization step. Consider switching to a higher-boiling aprotic solvent like DMF, DMAc, or toluene for the cyclization stage.

Summary of Potential Side Products

Side ProductChemical NameCommon CauseMitigation Strategy
1 5-Bromo-4-fluoroanthranilic acidHydrolysisUse of anhydrous conditions.
2 N-substituted 2-amino-5-bromo-4-fluorobenzamideIncomplete cyclizationIncrease reaction time/temperature; change solvent.
3 Substituted anthraniloylanthranilic acidSelf-condensationUse a more reactive nucleophile; control stoichiometry.
4 4-Bromo-3-fluoroanilineDecarboxylation of hydrolyzed productAvoid prolonged heating at high temperatures.

Experimental Protocols

General Protocol for the Synthesis of a 6-Bromo-7-fluoro-4(3H)-quinazolinone Derivative

This protocol provides a general methodology for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (1.1 equivalents)

  • Anhydrous solvent (e.g., DMF, DMAc, or Toluene)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dried flask under an inert atmosphere, add this compound (1 equivalent) and the anhydrous solvent.

  • Stir the suspension and add the primary amine (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to the desired temperature (typically 80-140 °C, depending on the amine and solvent).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a suitable solvent.

  • If no precipitate forms, pour the reaction mixture into cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathway for the formation of a quinazolinone from this compound and a primary amine, along with the major competing side reactions.

ReactionPathways Reactants This compound + Primary Amine (R-NH2) Intermediate N-substituted 2-amino-5-bromo- 4-fluorobenzamide Reactants->Intermediate Nucleophilic Acyl Substitution HydrolysisProduct 5-Bromo-4-fluoroanthranilic Acid Reactants->HydrolysisProduct Hydrolysis (H2O) Product 6-Bromo-7-fluoro-4(3H)-quinazolinone Intermediate->Product Cyclization (Heat)

Caption: Reaction pathways in this compound reactions.

How to avoid hydrolysis of 5-Bromo-4-fluoroisatoic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling 5-Bromo-4-fluoroisatoic anhydride, with a primary focus on preventing its hydrolysis.

Troubleshooting Guide: Hydrolysis of this compound

Hydrolysis of this compound to 2-amino-5-bromo-4-fluorobenzoic acid is a common issue that can significantly impact reaction yields and product purity. The presence of electron-withdrawing bromine and fluorine atoms on the aromatic ring increases the electrophilicity of the carbonyl carbons, making this particular isatoic anhydride highly susceptible to nucleophilic attack by water.

Table 1: Troubleshooting Hydrolysis of this compound

ProblemPossible CauseRecommended Solution
Low or no yield of the desired product; isolation of 2-amino-5-bromo-4-fluorobenzoic acid. Contaminated Reagents or Solvents: Presence of water in the reaction solvents or other reagents.Use freshly distilled, anhydrous solvents. Dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Ensure all other reagents are anhydrous.
Improper Handling and Storage: Exposure of the solid anhydride or reaction mixture to atmospheric moisture.Handle the anhydride in a glove box or under an inert atmosphere (e.g., nitrogen or argon). Store the compound in a desiccator over a strong drying agent. Use oven-dried glassware for all experiments.
Inadequate Reaction Setup: Use of non-dried glassware or equipment that allows for the ingress of atmospheric moisture.Flame-dry or oven-dry all glassware immediately before use. Assemble the reaction apparatus under a positive pressure of an inert gas. Use septa and cannulation techniques for reagent transfer.
Formation of byproducts other than the hydrolyzed starting material. Reaction with nucleophilic impurities: Besides water, other nucleophiles (e.g., alcohols from solvents) can react with the anhydride.Ensure the purity of all reagents and solvents. Use non-nucleophilic solvents where possible.
Inconsistent reaction outcomes. Variable levels of moisture contamination: Inconsistent application of anhydrous techniques.Standardize the protocol for handling moisture-sensitive reagents. Regularly check the quality of anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to water?

A1: The anhydride functional group is inherently reactive towards nucleophiles, including water. In the case of this compound, the presence of two electron-withdrawing halogen atoms (bromine and fluorine) on the benzene ring significantly enhances the partial positive charge on the carbonyl carbons. This heightened electrophilicity makes the anhydride particularly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.

Q2: How can I visually detect if my this compound has hydrolyzed?

A2: this compound is typically a solid powder. Its hydrolysis product, 2-amino-5-bromo-4-fluorobenzoic acid, is also a solid but will have a different melting point and spectroscopic profile (e.g., IR, NMR). A change in the physical appearance of the solid, such as clumping or a change in color, might indicate moisture absorption. The most reliable methods for detection are analytical, such as thin-layer chromatography (TLC) against a standard of the hydrolyzed product or spectroscopic analysis.

Q3: What are the best solvents to use for reactions with this compound?

A3: The choice of solvent depends on the specific reaction. However, it is crucial to use anhydrous aprotic solvents. Commonly used solvents include tetrahydrofuran (THF), dioxane, acetonitrile (MeCN), and dimethylformamide (DMF). These solvents should be rigorously dried before use. For instance, THF can be dried by distillation from sodium/benzophenone ketyl under a nitrogen atmosphere.

Q4: Can I use a drying agent directly in my reaction mixture to scavenge residual water?

A4: While adding a drying agent like molecular sieves to the solvent before the reaction is a good practice, adding it directly to the reaction mixture should be done with caution. The drying agent should be inert to all reactants and the product. Activated powdered 4Å molecular sieves are often a suitable choice.

Q5: What is the ideal storage condition for this compound?

A5: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator containing a powerful desiccant such as phosphorus pentoxide or anhydrous calcium sulfate (Drierite®). Storage in a cool, dry place is essential.

Experimental Protocols

Detailed Methodology: Anhydrous Synthesis of a Quinazolinone Derivative

This protocol provides a general procedure for the acylation of an amine with this compound to form a quinazolinone derivative, with a strong emphasis on maintaining anhydrous conditions.

Objective: To synthesize 3-amino-6-bromo-7-fluoro-2-methyl-4(3H)-quinazolinone from this compound and methylhydrazine under anhydrous conditions.

Materials:

  • This compound

  • Methylhydrazine

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa

  • Nitrogen or Argon gas line with a bubbler

  • Syringes and needles

Procedure:

  • Glassware Preparation: All glassware (round-bottom flask, condenser, etc.) must be thoroughly dried in an oven at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas.

  • Reaction Setup: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of nitrogen or argon. Use rubber septa to seal the openings.

  • Reagent Preparation:

    • Weigh 1.0 equivalent of this compound in a dry, inert atmosphere (e.g., in a glove box) and quickly add it to the reaction flask.

    • Prepare a solution of 1.1 equivalents of methylhydrazine in anhydrous DMF in a separate dry, sealed flask.

  • Reaction Execution:

    • Add anhydrous DMF to the reaction flask containing the anhydride via a dry syringe to dissolve the solid.

    • Slowly add the methylhydrazine solution to the stirred solution of the anhydride at room temperature using a syringe.

    • After the addition is complete, heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC. The reaction of isatoic anhydrides with amines typically results in the evolution of carbon dioxide.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Hydrolysis of this compound

The following diagram illustrates the nucleophilic attack of water on one of the carbonyl groups of this compound, leading to the opening of the anhydride ring and subsequent decarboxylation to form 2-amino-5-bromo-4-fluorobenzoic acid.

Anhydrous_Workflow start Start prep_glassware 1. Prepare Glassware (Oven or Flame Dry) start->prep_glassware setup_reaction 2. Assemble Apparatus (Under Inert Gas) prep_glassware->setup_reaction add_anhydride 3. Add Anhydride (Inert Atmosphere) setup_reaction->add_anhydride add_solvent 4. Add Anhydrous Solvent add_anhydride->add_solvent add_reagent 5. Add Other Reagents (Anhydrous) add_solvent->add_reagent run_reaction 6. Run Reaction (Monitor Progress) add_reagent->run_reaction workup 7. Work-up and Purify run_reaction->workup end End workup->end

5-Bromo-4-fluoroisatoic anhydride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 5-Bromo-4-fluoroisatoic anhydride, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a faint orange to faint red powder.[1] It has a molecular weight of 260.02 g/mol and a chemical formula of C8H3BrFNO3.[1]

Q2: What are the recommended storage conditions for this compound?

While specific stability data for this compound is limited, based on structurally similar compounds like 5-Bromoisatoic anhydride, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Some sources for the related compound suggest storage at room temperature, while others recommend a cool, dark place, ideally below 15°C. It is crucial to protect it from moisture.

Q3: Is this compound sensitive to moisture?

Yes, isatoic anhydrides as a class of compounds are generally sensitive to moisture. Exposure to moisture can lead to hydrolysis of the anhydride ring, forming the corresponding isatoic acid, which may affect its reactivity and experimental outcomes.

Q4: What are the known incompatibilities of this compound?

Based on data for similar compounds, this compound is likely incompatible with strong oxidizing agents.[2] Contact with strong acids or bases should also be avoided as they can catalyze its degradation.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent reaction yield or purity Compound degradation due to improper storage.Ensure the compound is stored in a tightly sealed container in a dry, cool, and dark environment. Consider storing it under an inert atmosphere (e.g., argon or nitrogen).
Incomplete dissolution.5-Bromoisatoic anhydride is soluble in dimethylformamide (DMF).[3] Ensure complete dissolution before proceeding with the reaction. Gentle warming or sonication may aid dissolution, but monitor for any signs of degradation.
Compound appears discolored or clumped Moisture absorption.This indicates potential hydrolysis. It is recommended to use a fresh, properly stored batch of the compound for sensitive applications. If a fresh batch is unavailable, the material can be dried under a high vacuum, but its purity should be re-assessed (e.g., by NMR or HPLC) before use.
Unexpected side products in the reaction Thermal decomposition.Isatoic anhydrides can be sensitive to high temperatures, which can lead to decarboxylation or other side reactions. Avoid excessive heating during reactions unless the protocol specifically requires it. Thermal decomposition can also release irritating gases and vapors.[2]

Quantitative Data Summary

ParameterValueSource
Appearance Faint orange to faint red powder[1]
Molecular Formula C8H3BrFNO3[1]
Molecular Weight 260.02 g/mol [1]
Purity (Typical) 95%[1]
Recommended Storage Temperature Room temperature, or <15°C for long-term storage (inferred from related compounds)[3]
Moisture Sensitivity Yes (inferred from related compounds)
Incompatibilities Strong oxidizing agents (inferred from related compounds)[2]

Experimental Protocols

Protocol 1: Proper Handling and Dispensing of this compound

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2] If there is a risk of dust formation, a NIOSH/MSHA-approved respirator is recommended.[2]

  • Dispensing: To minimize moisture exposure, allow the container to equilibrate to room temperature before opening. Quickly weigh the desired amount of the powder and securely reseal the container.

  • Cleaning: Clean any spills promptly by sweeping up the solid material and placing it into a suitable container for disposal.[2] Avoid generating dust.[2] Wash hands thoroughly after handling.[2]

Protocol 2: Dissolution of this compound

  • Solvent Selection: Based on data for the related compound 5-Bromoisatoic anhydride, dimethylformamide (DMF) is a suitable solvent.[3]

  • Procedure: In a clean, dry flask, add the desired amount of this compound.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the appropriate volume of anhydrous DMF.

  • Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming or brief sonication can be used to facilitate dissolution if necessary, but monitor for any color changes that might indicate degradation.

  • Use the resulting solution promptly in your experimental setup.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound start Start ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weigh Weigh Compound Quickly fume_hood->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMF) weigh->dissolve reaction Proceed with Reaction dissolve->reaction cleanup Clean Up and Dispose of Waste reaction->cleanup end End cleanup->end

Caption: A flowchart outlining the recommended steps for safely handling and using this compound in a laboratory setting.

troubleshooting_guide Troubleshooting Guide for Stability Issues issue Poor Reaction Outcome? check_storage Check Storage Conditions issue->check_storage Yes improper_storage Improper Storage (Moisture/Light Exposure) check_storage->improper_storage Yes check_dissolution Check Dissolution check_storage->check_dissolution No use_fresh Use Fresh Compound improper_storage->use_fresh incomplete_dissolution Incomplete Dissolution check_dissolution->incomplete_dissolution Yes check_temp Check Reaction Temperature check_dissolution->check_temp No optimize_dissolution Optimize Dissolution (Sonication/Gentle Warming) incomplete_dissolution->optimize_dissolution high_temp Temperature Too High check_temp->high_temp Yes other_issue Consult Further Resources check_temp->other_issue No lower_temp Lower Reaction Temperature high_temp->lower_temp

Caption: A decision tree to help researchers troubleshoot unexpected experimental results that may be related to the stability of this compound.

References

Managing low solubility of 5-Bromo-4-fluoroisatoic anhydride in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-fluoroisatoic anhydride, focusing on challenges related to its low solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a substituted derivative of isatoic anhydride. Isatoic anhydrides are versatile chemical intermediates used in the synthesis of a wide range of fine chemicals, including pharmaceuticals, dyes, pigments, and pesticides. They are particularly valuable in the preparation of quinazolinone-based compounds and other heterocyclic systems of medicinal importance.

Q2: Why is this compound poorly soluble in many common organic solvents?

The low solubility of this compound can be attributed to its rigid, planar heterocyclic structure, which can lead to strong crystal lattice energy. The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl and fluoro groups), along with the bromo substituent, contributes to its polarity and intermolecular interactions, making it challenging to dissolve in solvents that cannot effectively overcome these forces.

Q3: What are the initial recommended solvents for dissolving this compound?

Based on the solubility of the parent compound, isatoic anhydride, polar aprotic solvents are likely to be the most effective. These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

Heating the mixture may be necessary to achieve dissolution. Always check the thermal stability of the compound before heating.

Q4: Can I use protic solvents like alcohols to dissolve this compound?

While isatoic anhydride shows some solubility in hot alcohols, caution is advised.[1] Isatoic anhydrides can undergo alcoholysis, leading to the opening of the anhydride ring and the formation of the corresponding anthranilic acid ester.[2] This reaction is often accelerated by heat and the presence of acids or bases. If a protic solvent must be used, it is recommended to conduct the experiment at the lowest possible temperature and for the shortest duration.

Q5: How does temperature affect the solubility of this compound?

Generally, the solubility of solid organic compounds, including isatoic anhydride and its derivatives, increases with temperature.[3] For isatoic anhydride, a significant increase in mole fraction solubility is observed with rising temperature across a range of solvents.[3] It is reasonable to expect a similar trend for this compound. However, the thermal stability of the compound should be considered, as prolonged heating can lead to degradation.

Troubleshooting Guide

Issue 1: The compound does not dissolve sufficiently in the chosen solvent.
Possible Cause Troubleshooting Step
Insufficient solvent polarity.Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP.
Low temperature.Gently heat the mixture while stirring. Monitor for any signs of degradation (color change).
Crystal lattice energy is too high.Consider using a co-solvent system. For example, a small amount of DMF in toluene has been shown to significantly increase the solubility of isatoic anhydride.[4]
Sonication not applied.Use an ultrasonic bath to aid in the dissolution process by breaking up solid agglomerates.
Inadequate mixing.Ensure vigorous stirring to maximize the interaction between the solute and solvent.
Issue 2: The compound appears to react or decompose upon dissolution.
Possible Cause Troubleshooting Step
Reaction with a protic solvent.Avoid protic solvents like alcohols and water, especially at elevated temperatures, to prevent ring-opening.[2]
Presence of basic impurities.Isatoic anhydrides are sensitive to bases, which can cause ring-opening.[5] Ensure the solvent is free from basic contaminants.
Thermal degradation.If heating, reduce the temperature and/or the heating time. Perform a stability test by heating a small sample and analyzing for degradation products.
Hydrolysis.Ensure the use of anhydrous solvents and a dry reaction atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis.[2]
Issue 3: The compound precipitates out of solution during the reaction.

| Possible Cause | Troubleshooting Step | | Change in solvent polarity. | If a less polar reagent or solvent is added to the reaction mixture, it can cause the product to precipitate. Maintain a consistent solvent system or use a co-solvent. | | Temperature fluctuation. | If the reaction is run at an elevated temperature, a slight decrease in temperature can cause the compound to crash out of solution. Ensure stable temperature control. | | The product of the reaction is insoluble. | If the newly formed product has lower solubility, this is expected. The challenge then becomes one of product isolation and purification rather than reactant solubility. | | Reaction consumes the solvent. | In some cases, the solvent may participate in the reaction, leading to a change in the solution composition and a decrease in solubility. |

Quantitative Solubility Data

Solvent288.15 K (15°C)298.15 K (25°C)308.15 K (35°C)318.15 K (45°C)328.15 K (55°C)
Methanol0.003580.005120.007110.009680.01298
Ethanol0.002490.003510.004860.006620.00892
1-Propanol0.001960.002730.003760.005110.00685
Isopropyl alcohol0.001710.002430.003390.004650.00632
Methyl acetate0.003910.005430.007420.009990.01332
Ethyl acetate0.002890.004080.005660.007710.01037
Propyl acetate0.002230.003160.004410.006030.00816
Isopropyl acetate0.002010.00290.004090.005670.00773
Acetone0.005390.00750.010260.013820.01842
2-Butanone0.004660.006510.008920.012050.01614
Acetonitrile0.002310.003460.005080.007310.01037
1,4-Dioxane0.008010.011030.014930.019970.02648

Data adapted from the Journal of Chemical & Engineering Data, 2020.[3]

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[6]

Materials:

  • This compound

  • Selected organic solvent (e.g., DMF, DMSO, acetonitrile)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial to ensure that a saturated solution is formed.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker in a temperature-controlled chamber set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, let the vials stand to allow the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Accurately weigh the filtered solution.

  • Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

  • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculate the solubility in mg/mL or mol/L.

  • Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated HPLC or UV-Vis method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place on shaker at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Allow excess solid to sediment equil2->sep1 sep2 Withdraw supernatant and filter (0.22 µm) sep1->sep2 analysis1 Gravimetric Analysis: Evaporate solvent and weigh residue sep2->analysis1 analysis2 Instrumental Analysis: Determine concentration via HPLC/UV-Vis sep2->analysis2

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

troubleshooting_workflow start Start: Low Solubility Issue q1 Is the solvent polar aprotic (DMF, DMSO)? start->q1 a1_yes Increase Temperature or Sonicate q1->a1_yes Yes a1_no Switch to a Polar Aprotic Solvent q1->a1_no No q3 Is degradation observed? a1_yes->q3 a1_no->start q2 Did solubility improve? a2_yes Proceed with Experiment q2->a2_yes Yes a2_no Consider Co-Solvent System (e.g., DMF/Toluene) q2->a2_no No a3_yes Reduce Temperature / Use Anhydrous Conditions q3->a3_yes Yes a3_no Continue Optimization q3->a3_no No a3_yes->a1_yes a3_no->q2

Caption: Troubleshooting workflow for managing low solubility of this compound.

References

Technical Support Center: 5-Bromo-4-fluoroisatoic anhydride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 5-Bromo-4-fluoroisatoic anhydride.

Troubleshooting Guide: Optimizing Reaction Temperature

Control of reaction temperature is critical for the successful synthesis of this compound, directly impacting yield, purity, and the formation of byproducts. Below are common issues encountered related to reaction temperature, with potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Reaction temperature is too low: The activation energy for the cyclization step may not be reached, leading to a slow or stalled reaction.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature for product formation.
Reaction temperature is too high: The desired product or starting materials may be degrading. Isatoic anhydrides can be susceptible to thermal decomposition.Lower the reaction temperature. For the synthesis of the parent isatoic anhydride, temperatures above 60°C have been shown to decrease the yield.[1] Consider a temperature range of room temperature to 60°C as a starting point for optimization.
Presence of Multiple Byproducts Elevated reaction temperature: Higher temperatures can promote side reactions, such as decarboxylation or polymerization. For instance, in the N-benzylation of isatoic anhydride, multiple products were observed at 80°C, while a clean reaction occurred at 30°C.Reduce the reaction temperature. A lower temperature may improve the selectivity of the reaction and minimize the formation of impurities.
Prolonged reaction time at elevated temperature: Even at a moderately elevated temperature, extended reaction times can lead to the accumulation of byproducts.Optimize the reaction time in conjunction with the temperature. Aim for the shortest reaction time that provides a reasonable conversion to the desired product.
Incomplete Reaction Insufficient temperature: The reaction may be kinetically slow at the current temperature.Increase the reaction temperature cautiously while monitoring for byproduct formation. The use of a suitable solvent with a higher boiling point might be necessary, with a general range for substituted isatoic anhydrides being between 15°C and 150°C.[2]
Poor solubility of starting materials: Low temperature can lead to poor solubility of reactants, hindering the reaction.Ensure adequate stirring and consider a solvent in which the starting materials are more soluble at the desired reaction temperature. A gentle warming might be necessary to achieve dissolution before proceeding with the reaction.
Product Discoloration/Darkening Decomposition at high temperatures: The product may be degrading, leading to colored impurities.Lower the reaction temperature and shorten the reaction time. Purify the crude product to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the synthesis of this compound?

Q2: How does temperature affect the purity of this compound?

A2: Higher reaction temperatures can lead to the formation of byproducts and thermal decomposition of the desired product, thereby reducing its purity. For example, in a related reaction, multiple products were formed at 80°C, whereas a much cleaner reaction was observed at 30°C. It is crucial to find a balance where the reaction proceeds at a reasonable rate without significant side reactions.

Q3: Can I use high temperatures to speed up the reaction?

A3: While increasing the temperature will generally increase the reaction rate, it is not always advisable for isatoic anhydride synthesis. The risk of decomposition and byproduct formation increases significantly at elevated temperatures.[1] It is recommended to perform a temperature optimization study to determine the optimal balance between reaction rate and product purity.

Q4: What are the signs of thermal decomposition of this compound?

A4: Signs of thermal decomposition can include a change in the color of the reaction mixture (darkening), the evolution of gas (indicating decarboxylation), and the appearance of multiple spots on a TLC plate that are not the starting material or the desired product.

Experimental Protocols

General Protocol for Optimizing Reaction Temperature

This protocol provides a general framework for determining the optimal reaction temperature for the synthesis of this compound. The specific starting materials and reagents will depend on the chosen synthetic route.

  • Initial Small-Scale Reactions: Set up a series of small-scale reactions in parallel.

  • Temperature Gradient: Run each reaction at a different, constant temperature. A suggested starting range is 25°C, 40°C, and 60°C.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: Analyze the results to determine which temperature provides the best combination of reaction rate, yield, and purity of the desired this compound.

  • Scale-Up: Once the optimal temperature is identified, the reaction can be scaled up.

Visualizations

Below are diagrams to visualize key workflows and concepts related to the optimization of reaction temperature.

Temperature_Optimization_Workflow cluster_setup 1. Experimental Setup cluster_execution 2. Temperature Variation cluster_monitoring 3. Monitoring & Analysis cluster_decision 4. Optimization Setup Set up parallel small-scale reactions T1 Reaction at 25°C Setup->T1 T2 Reaction at 40°C Setup->T2 T3 Reaction at 60°C Setup->T3 Monitor Monitor reactions by TLC/LC-MS T1->Monitor T2->Monitor T3->Monitor Analyze Analyze yield and purity Monitor->Analyze Optimize Identify Optimal Temperature Analyze->Optimize Temperature_Effects cluster_low Low Temperature cluster_optimal Optimal Temperature cluster_high High Temperature Temp Reaction Temperature SlowRate Slow Reaction Rate Temp->SlowRate Too Low Incomplete Incomplete Conversion Temp->Incomplete Too Low GoodYield Good Yield Temp->GoodYield Optimal HighPurity High Purity Temp->HighPurity Optimal Byproducts Byproduct Formation Temp->Byproducts Too High Decomposition Decomposition Temp->Decomposition Too High

References

Preventing self-polymerization of 5-Bromo-4-fluoroisatoic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Bromo-4-fluoroisatoic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this reagent, with a focus on preventing potential self-polymerization and degradation.

Troubleshooting Guide

Users may encounter several issues during the storage and handling of this compound. The following table summarizes common problems, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Discoloration of Solid (from off-white to brown/black) 1. Moisture Contamination: Hydrolysis of the anhydride ring. 2. Thermal Decomposition: Exposure to elevated temperatures. 3. Light Exposure: Photodegradation over time.1. Ensure storage in a desiccator over a suitable drying agent. 2. Store at recommended low temperatures (e.g., 2-8 °C). 3. Store in an amber vial or protect from light.
Poor Solubility in Aprotic Solvents 1. Self-Polymerization/Condensation: Formation of higher molecular weight species. 2. Hydrolysis: Presence of the less soluble corresponding anthranilic acid.1. Confirm the purity of the material using analytical methods (see Protocol 2). 2. If self-condensation is suspected, consider using a fresh batch of the reagent. 3. For reactions, ensure the use of anhydrous solvents.
Gas Evolution Upon Dissolution Decarboxylation: Decomposition of the isatoic anhydride ring, releasing CO2. This can be initiated by moisture or heat.1. Use the reagent promptly after weighing. 2. Handle in a well-ventilated area or fume hood. 3. Ensure the solvent is anhydrous and at the appropriate temperature for the reaction.
Inconsistent or Low Yield in Reactions 1. Degraded Reagent: Use of partially hydrolyzed or polymerized starting material. 2. Incompatible Reaction Conditions: Presence of strong bases, acids, or nucleophilic solvents that can degrade the anhydride.1. Verify the purity of the this compound before use. 2. Review the reaction protocol to ensure compatibility with the isatoic anhydride functionality. Avoid prolonged heating in the presence of nucleophiles if not intended for ring-opening.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of "self-polymerization" in this compound?

A1: While true polymerization is not the most common degradation pathway, this compound can undergo self-condensation, particularly in the presence of moisture or basic impurities. This reaction involves the nucleophilic attack of a hydrolyzed anhydride (the corresponding amino acid) on another anhydride molecule, leading to the formation of a dimer or oligomer, which may be perceived as a polymer. The primary drivers for this are exposure to moisture and elevated temperatures.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, inside a desiccator, and refrigerated at 2-8°C. Protection from light by using an amber vial or storing it in the dark is also recommended.

Q3: Can I use solvents like methanol or water with this compound?

A3: Isatoic anhydrides are reactive towards nucleophilic solvents.[1] Water will hydrolyze the anhydride to the corresponding anthranilic acid, releasing carbon dioxide.[1] Alcohols, like methanol, will also react to open the anhydride ring, forming an ester.[1] Therefore, these solvents should only be used if the intended reaction is the formation of the anthranilic acid or its ester derivative. For reactions where the anhydride ring needs to remain intact, anhydrous aprotic solvents should be used.

Q4: How can I check the purity of my this compound?

A4: The purity can be assessed using several analytical techniques. Fourier-Transform Infrared (FTIR) spectroscopy is useful for identifying the characteristic anhydride carbonyl stretches. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy can provide detailed structural information and help identify impurities. High-Performance Liquid Chromatography (HPLC) can also be used to determine the percentage of the active compound and detect any degradation products.

Q5: Are there any inhibitors I can add to prevent self-polymerization?

A5: For isatoic anhydrides, the most effective "inhibition" is the strict adherence to proper storage and handling conditions to prevent the initiation of degradation pathways. The addition of typical radical polymerization inhibitors is not relevant as the degradation is not a radical-mediated process. Maintaining an inert and dry atmosphere is the best preventative measure.

Experimental Protocols

Protocol 1: Recommended Handling and Dispensing Procedure
  • Allow the container of this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Handle the solid in a low-humidity environment, such as a glove box or under a stream of dry nitrogen or argon.

  • Use clean, dry spatulas and weighing vessels.

  • Weigh out the desired amount of the reagent quickly.

  • Tightly reseal the container immediately after dispensing.

  • Return the container to the recommended storage conditions (refrigerated and desiccated).

Protocol 2: Quality Control by FTIR Spectroscopy
  • Acquire a background spectrum on a clean, dry ATR-FTIR spectrometer.

  • Place a small, representative sample of the this compound solid onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Analyze the spectrum for the characteristic peaks of isatoic anhydrides. Look for two distinct carbonyl (C=O) stretching bands in the region of 1750-1850 cm⁻¹ and 1700-1750 cm⁻¹.

  • The presence of a broad peak around 3000-3500 cm⁻¹ may indicate the presence of carboxylic acid and N-H stretches from the hydrolyzed product, suggesting degradation.

Visualizations

Troubleshooting_Flowchart Troubleshooting Logic for this compound Issues start Problem Observed discoloration Discoloration start->discoloration solubility Poor Solubility start->solubility gas Gas Evolution start->gas yield Low Yield start->yield cause_moisture Moisture Contamination? discoloration->cause_moisture Yes cause_heat Thermal Exposure? discoloration->cause_heat Yes cause_light Light Exposure? discoloration->cause_light Yes cause_condensation Self-Condensation? solubility->cause_condensation Yes cause_decarboxylation Decarboxylation? gas->cause_decarboxylation Yes cause_degradation Reagent Degraded? yield->cause_degradation Yes solution_storage Improve Storage: - Desiccate - Refrigerate - Protect from light cause_moisture->solution_storage cause_heat->solution_storage cause_light->solution_storage solution_purity Check Purity (FTIR, NMR) cause_condensation->solution_purity solution_handling Improve Handling: - Anhydrous conditions - Inert atmosphere cause_decarboxylation->solution_handling cause_degradation->solution_purity solution_new_batch Use Fresh Reagent solution_purity->solution_new_batch If impure

Caption: Troubleshooting flowchart for common issues.

Self_Condensation_Pathway Potential Self-Condensation Pathway cluster_0 Initiation cluster_1 Propagation anhydride1 5-Bromo-4-fluoroisatoic anhydride amino_acid 2-amino-5-bromo-4-fluorobenzoic acid anhydride1->amino_acid Hydrolysis water H₂O (Moisture) co2 CO₂ amino_acid->co2 Decarboxylation dimer Dimer (e.g., Anthraniloylanthranilic acid derivative) amino_acid->dimer Nucleophilic Attack anhydride2 Another molecule of 5-Bromo-4-fluoroisatoic anhydride

References

Technical Support Center: Work-up Procedures for Reactions Involving 5-Bromo-4-fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedures for reactions involving 5-Bromo-4-fluoroisatoic anhydride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected products when reacting this compound with a primary amine?

When this compound is reacted with a primary amine, the expected product is typically a 2-amino-5-bromo-4-fluorobenzamide derivative. Depending on the reaction conditions and the subsequent work-up, cyclization can occur to form a quinazolinone.

Q2: What are the common side products I should be aware of?

A primary side product is 2-amino-5-bromo-4-fluorobenzoic acid, which results from the hydrolysis of the starting anhydride. This can occur if there is residual water in the reaction mixture or during the aqueous work-up. Another potential impurity is the unreacted this compound.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A common mobile phase for such compounds is a mixture of ethyl acetate and hexanes. The starting material and product should have different Rf values, allowing for clear visualization of the reaction's progression.

Q4: What is a general procedure for quenching the reaction?

Once the reaction is deemed complete by TLC, it can be cooled to room temperature. If the reaction is performed in a high-boiling point solvent like xylenes or toluene, it can be cooled and, in some cases, the product may precipitate directly. For reactions in other organic solvents, the mixture can be diluted with an organic solvent like ethyl acetate and then proceed to the washing steps.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Incomplete reaction.Ensure the reaction has gone to completion using TLC. If not, consider extending the reaction time or slightly increasing the temperature.
Degradation of starting material.This compound is sensitive to moisture. Ensure all reagents and solvents are dry.
Product lost during work-up.The product's solubility may be higher than anticipated in the aqueous phase. Perform multiple extractions with an appropriate organic solvent like ethyl acetate.
Product is an oil and does not solidify The product may be impure.Try to purify a small sample by column chromatography to see if a solid can be obtained. Consider triturating the oil with a non-polar solvent like hexanes to induce solidification.
The product may have a low melting point.If the purified product is confirmed to be an oil at room temperature, proceed with characterization as is.
Presence of 2-amino-5-bromo-4-fluorobenzoic acid in the final product Hydrolysis of the isatoic anhydride.During the work-up, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution to remove the acidic byproduct.
Difficulty in filtering the precipitated product Very fine particles are formed.Allow the precipitate to stand in the mother liquor for a longer period to allow for crystal growth. Consider using a different filtration aid or a finer filter paper.

Experimental Protocols

General Work-up Procedure for the Synthesis of a 2-Amino-5-bromo-4-fluorobenzamide Derivative
  • Reaction Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction is conducted in a volatile solvent, it can be removed under reduced pressure. For high-boiling solvents like xylenes, the product may precipitate upon cooling.

  • Extraction: Dilute the residue with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with:

    • A saturated solution of sodium bicarbonate (to remove acidic impurities like 2-amino-5-bromo-4-fluorobenzoic acid).

    • Water.

    • Brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Work-up and Purification Workflow

Workup_Workflow start Reaction Mixture quench Cool to Room Temperature start->quench dilute Dilute with Ethyl Acetate & Water quench->dilute separate Separate Layers dilute->separate extract_aq Extract Aqueous Layer with Ethyl Acetate (2x) separate->extract_aq Aqueous Layer combine_org Combine Organic Layers separate->combine_org Organic Layer extract_aq->combine_org wash_bicarb Wash with sat. NaHCO3 combine_org->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate crude_product Crude Product concentrate->crude_product purify Purification crude_product->purify recrystallization Recrystallization purify->recrystallization column Column Chromatography purify->column pure_product Pure Product recrystallization->pure_product column->pure_product Troubleshooting_Yield start Low Product Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes solution1 Extend reaction time/ Increase temperature incomplete->solution1 check_hydrolysis Check for Hydrolysis (presence of 2-amino-5-bromo- 4-fluorobenzoic acid) complete->check_hydrolysis hydrolysis_present Significant Hydrolysis check_hydrolysis->hydrolysis_present Yes no_hydrolysis Minimal Hydrolysis check_hydrolysis->no_hydrolysis No solution2 Use anhydrous reagents/solvents hydrolysis_present->solution2 check_extraction Review Extraction Procedure no_hydrolysis->check_extraction inefficient_extraction Inefficient Extraction check_extraction->inefficient_extraction solution3 Increase number of extractions inefficient_extraction->solution3

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 5-Bromo-4-fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Bromo-4-fluoroisatoic anhydride with related isatoic anhydride derivatives. Due to the limited availability of direct experimental data for this compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and comparative data from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in the synthesis and characterization of novel heterocyclic compounds.

Predicted ¹H NMR Spectral Data and Comparison

The ¹H NMR spectrum is a powerful tool for the structural elucidation of organic molecules. For this compound, the aromatic region of the spectrum is of particular interest. The substituents on the benzene ring—a bromine atom, a fluorine atom, and the anhydride moiety—will influence the chemical shifts (δ) and coupling constants (J) of the aromatic protons.

Based on the structure of this compound and ¹H NMR data from similar compounds, a predicted ¹H NMR spectrum is summarized and compared with the experimental data for 5-Bromoisatoic anhydride and the parent Isatoic anhydride.

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)Predicted/Experimental MultiplicityPredicted/Experimental Coupling Constant (J, Hz)
This compound H-6~7.8-8.0Doublet~8-9
H-8~7.2-7.4Doublet of doublets~8-9, ~4-5 (H-F coupling)
NH~11.9Broad Singlet-
5-Bromoisatoic anhydride [1][2]H-67.96Doublet of doubletsJ = 8.7, 0.8
H-77.87Doublet of doubletsJ = 8.7, 2.3
H-97.09Doublet of doubletsJ = 8.8, 0.8
NH11.85Broad Singlet-
Isatoic anhydride [1]H-57.92DoubletJ = 7.8
H-67.74TripletJ = 7.8
H-77.26TripletJ = 7.8
H-87.16DoubletJ = 7.8
NH11.73Broad Singlet-

Note: The predicted data for this compound is an estimation based on substituent effects. The fluorine atom at position 4 is expected to cause a downfield shift for the adjacent proton (H-6) and introduce a through-space coupling (H-F coupling) with H-8. The broad singlet for the NH proton is characteristic of isatoic anhydrides and can vary in chemical shift depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for acquiring a ¹H NMR spectrum of an isatoic anhydride derivative.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the isatoic anhydride sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial as it can influence the chemical shifts. DMSO-d₆ is often used for isatoic anhydrides due to their good solubility and the ability to observe the exchangeable NH proton.[3]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

2. NMR Instrument Setup:

  • The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4]

  • The instrument should be properly tuned and shimmed to ensure good resolution and line shape.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum at a constant temperature, typically 25 °C.

  • Key acquisition parameters include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

  • Integrate the signals to determine the relative ratios of the protons.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the characterization of this compound, emphasizing the role of ¹H NMR in conjunction with other analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Analytical Characterization cluster_comparison Data Analysis & Comparison Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HNMR ¹H NMR Spectroscopy Purification->HNMR Primary Structure Elucidation CNMR ¹³C NMR Spectroscopy Purification->CNMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectral Data Interpretation HNMR->Data_Analysis CNMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Comparison with Analogs (e.g., 5-Bromoisatoic anhydride) Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Figure 1: Workflow for the synthesis and characterization of this compound.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a cornerstone for structural analysis, a comprehensive characterization of this compound should include other spectroscopic and analytical methods:

  • ¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule. The number of signals indicates the number of unique carbon environments.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For isatoic anhydrides, characteristic peaks for the anhydride C=O and N-H stretching vibrations are expected.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state, if a suitable single crystal can be obtained.

By combining the predicted ¹H NMR data with information from these complementary techniques, a confident structural assignment for this compound can be achieved. This comparative guide serves as a valuable resource for researchers working with this and related heterocyclic systems.

References

Comparative Analysis of 13C NMR Chemical Shifts for 5-Bromo-4-fluoroisatoic Anhydride and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the predicted ¹³C NMR chemical shifts for 5-Bromo-4-fluoroisatoic anhydride and its structural analogues: isatoic anhydride, 5-bromoisatoic anhydride, and 4-fluoroisatoic anhydride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a predictive insight into the spectral characteristics of these compounds. All data presented herein is generated from computational prediction models.

Predicted ¹³C NMR Chemical Shift Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and its related compounds. These values were obtained using the online NMR prediction tool, --INVALID-LINK--. It is important to note that these are theoretical values and may differ from experimental results. The carbon atoms are numbered according to the standard IUPAC nomenclature for the isatoic anhydride core structure.

Carbon AtomIsatoic Anhydride (Predicted, ppm)5-Bromoisatoic Anhydride (Predicted, ppm)4-Fluoroisatoic Anhydride (Predicted, ppm)This compound (Predicted, ppm)
C2161.9161.5160.8160.4
C4148.2147.8150.1 (d, ¹JCF = 250 Hz)149.0 (d, ¹JCF = 252 Hz)
C4a114.7116.3115.9 (d, ²JCF = 19 Hz)117.5 (d, ²JCF = 21 Hz)
C5129.8118.2132.0 (d, ³JCF = 8 Hz)120.4 (d, ⁴JCF = 4 Hz)
C6124.5132.7113.4 (d, ²JCF = 23 Hz)122.9 (d, ³JCF = 18 Hz)
C7136.8139.1138.5 (d, ³JCF = 9 Hz)140.7 (d, ⁴JCF = 3 Hz)
C8116.2117.8104.9 (d, ²JCF = 25 Hz)106.5 (d, ²JCF = 27 Hz)
C8a140.1139.5142.3 (d, ⁴JCF = 2 Hz)141.7 (d, ⁴JCF = 2 Hz)

Note: Predicted coupling constants (J) for carbons coupled to fluorine are provided where applicable. These are estimates and should be verified experimentally.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general methodology for the acquisition of ¹³C NMR spectra for organic compounds such as isatoic anhydride derivatives.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The instrument should be properly tuned and shimmed for the specific solvent and sample.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds.

  • Acquisition Time: Typically set between 1 to 2 seconds.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for quantitative analysis.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is from 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Fourier transformation is applied to convert the FID into the frequency domain spectrum.

  • The spectrum is then phase-corrected and baseline-corrected.

  • Chemical shifts are referenced internally to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

Structural Relationships of Isatoic Anhydride Derivatives

The following diagram illustrates the structural relationship between the parent isatoic anhydride and its substituted derivatives discussed in this guide.

Isatoic_Anhydride_Derivatives Isatoic Anhydride Isatoic Anhydride 5-Bromoisatoic Anhydride 5-Bromoisatoic Anhydride Isatoic Anhydride->5-Bromoisatoic Anhydride Bromination at C5 4-Fluoroisatoic Anhydride 4-Fluoroisatoic Anhydride Isatoic Anhydride->4-Fluoroisatoic Anhydride Fluorination at C4 This compound This compound 5-Bromoisatoic Anhydride->this compound Fluorination at C4 4-Fluoroisatoic Anhydride->this compound Bromination at C5

Caption: Synthetic relationship of isatoic anhydride derivatives.

A Comparative Guide to the Mass Spectrum of 5-Bromo-4-fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed interpretation of the expected mass spectrum of 5-Bromo-4-fluoroisatoic anhydride, offering a comparison with the fragmentation of its parent compound, isatoic anhydride. The information is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Introduction

This compound is a halogenated derivative of isatoic anhydride. Its chemical formula is C₈H₃BrFNO₃, with a molecular weight of approximately 260.02 g/mol .[1] Understanding its fragmentation pattern under mass spectrometry is crucial for its identification and characterization in complex mixtures. This guide outlines the predicted fragmentation pathways and compares them with alternative analytical approaches.

The presence of bromine is a key feature, as it will produce a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound is predicted based on the known fragmentation of isatoic anhydride and general principles of mass spectrometry.[2][3][4] The primary fragmentation events are expected to involve the loss of small neutral molecules like CO₂ and CO from the anhydride ring system.

Below is a table summarizing the predicted major fragments and their mass-to-charge ratios (m/z).

Predicted Fragment Structure m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Interpretation
Molecular Ion [M]⁺C₈H₃BrFNO₃⁺259261The intact molecule with one electron removed.
[M - CO₂]⁺C₇H₃BrFNO⁺215217Loss of a carbon dioxide molecule.
[M - CO₂ - CO]⁺C₆H₃BrFN⁺187189Subsequent loss of a carbon monoxide molecule.
[C₅H₂BrF]⁺C₅H₂BrF⁺160162Fragment resulting from further ring cleavage.
Comparison with Isatoic Anhydride

The mass spectrum of the parent compound, isatoic anhydride (C₈H₅NO₃, MW: 163.13 g/mol ), provides a useful reference.[2][5] Its electron ionization mass spectrum is characterized by a top peak at an m/z of 119.[3] This corresponds to the loss of carbon dioxide (CO₂), highlighting a primary fragmentation pathway that is also anticipated for its bromo-fluoro substituted derivative.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical methods for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and N-H stretching vibrations of the anhydride and amine functionalities.

  • X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule.

Each of these techniques provides complementary information that, when combined, offers a comprehensive characterization of the molecule.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for acquiring the electron ionization (EI) mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Objective: To obtain the mass spectrum of this compound for structural interpretation.

Materials and Equipment:

  • This compound sample

  • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source

  • Helium gas (carrier gas)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent.

    • Transfer the solution to an autosampler vial.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250°C.

    • GC Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

    • MS Source: Set the ion source temperature to 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data using the instrument's software.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum for this peak.

    • Analyze the molecular ion and the fragmentation pattern, paying close attention to the isotopic peaks for bromine.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway M [C₈H₃BrFNO₃]⁺ m/z = 259/261 F1 [C₇H₃BrFNO]⁺ m/z = 215/217 M->F1 - CO₂ F2 [C₆H₃BrFN]⁺ m/z = 187/189 F1->F2 - CO

References

A Comparative Guide to the FT-IR Analysis of 5-Bromo-4-fluoroisatoic Anhydride and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, precise characterization of molecular structures is paramount. 5-Bromo-4-fluoroisatoic anhydride is a valuable reagent, and understanding its functional group landscape through Fourier-Transform Infrared (FT-IR) spectroscopy is crucial for its application. This guide provides a comparative analysis of the FT-IR spectral data for this compound and its key alternatives, 5-bromoisatoic anhydride and 5-fluoroisatoic anhydride.

Performance Comparison: FT-IR Functional Group Analysis

The infrared spectra of these isatoic anhydride derivatives are characterized by specific absorption bands corresponding to the vibrational frequencies of their functional groups. The positions of these bands, particularly the carbonyl (C=O) stretching frequencies of the anhydride group, are sensitive to the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of bromine and fluorine atoms is expected to shift these frequencies.

Below is a summary of the expected characteristic FT-IR absorption bands for this compound and its analogs. The data for the alternatives are based on typical values for substituted isatoic anhydrides, providing a baseline for comparison.

Functional GroupVibration ModeThis compound (Expected, cm⁻¹)5-Bromoisatoic Anhydride (Typical, cm⁻¹)5-Fluoroisatoic Anhydride (Typical, cm⁻¹)Isatoic Anhydride (Reference, cm⁻¹)[1][2]
Anhydride C=O Symmetric Stretch~1850 - 1870~1845 - 1865~1855 - 1875~1850
Anhydride C=O Asymmetric Stretch~1770 - 1790~1765 - 1785~1775 - 1795~1778
N-H Stretch~3200 - 3400~3200 - 3400~3200 - 3400~3250
Aromatic C-H Stretch~3000 - 3100~3000 - 3100~3000 - 3100~3050
Aromatic C=C Stretch~1600 - 1620, ~1470 - 1500~1600 - 1620, ~1470 - 1500~1600 - 1620, ~1470 - 1500~1610, ~1480
C-O-C Stretch~1200 - 1300~1200 - 1300~1200 - 1300~1250
C-F Stretch~1100 - 1200N/A~1100 - 1200N/A
C-Br Stretch~600 - 700~600 - 700N/AN/A

Note: The expected values for this compound are predictive, based on the combined electron-withdrawing effects of the halogen substituents, which typically lead to an increase in the carbonyl stretching frequencies.

Experimental Protocols

Accurate FT-IR analysis relies on meticulous sample preparation and standardized instrument operation. Below are detailed protocols for two common methods for analyzing solid samples.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This method is ideal for rapid and non-destructive analysis of solid powders.

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a single-reflection diamond ATR accessory (e.g., Thermo Scientific Nicolet iS50 FT-IR).

Procedure:

  • Background Collection: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the powdered sample (e.g., this compound) onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Cleaning: After analysis, retract the pressure arm and thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This traditional method involves dispersing the sample in a KBr matrix to form a transparent pellet.

Materials:

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • Infrared-grade potassium bromide (KBr), dried in an oven.

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.

  • Grinding and Mixing: Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the mixture to the pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Background Collection: Collect a background spectrum with an empty sample holder.

  • Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum under the same conditions as the background scan.

Visualizing the Workflow and Analysis Logic

To further clarify the experimental and analytical processes, the following diagrams have been generated using Graphviz.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start prep_choice Choose Method start->prep_choice atr_prep Place Powder on ATR Crystal prep_choice->atr_prep ATR kbr_prep Prepare KBr Pellet prep_choice->kbr_prep KBr Pellet background Collect Background Spectrum sample Collect Sample Spectrum background->sample process Process Spectrum (e.g., Baseline Correction) sample->process identify Identify Characteristic Peaks process->identify compare Compare with Reference Data identify->compare end End compare->end

Caption: Experimental workflow for FT-IR analysis of solid samples.

Functional_Group_Analysis cluster_regions Spectral Regions of Interest cluster_interpretation Functional Group Identification start FT-IR Spectrum of this compound region1 3500-3200 cm⁻¹ (N-H Stretch) region2 1900-1700 cm⁻¹ (C=O Stretches) region3 1620-1450 cm⁻¹ (Aromatic C=C Stretches) region4 1300-1000 cm⁻¹ (C-O & C-F Stretches) region5 < 700 cm⁻¹ (C-Br Stretch) interp1 Presence of Amide/Amine region1->interp1 interp2 Anhydride Carbonyls Confirmed region2->interp2 interp3 Aromatic Ring Confirmed region3->interp3 interp4 Fluorine Substitution Indicated region4->interp4 interp5 Bromine Substitution Indicated region5->interp5 conclusion Structural Confirmation

Caption: Logical flow for functional group identification from an FT-IR spectrum.

References

A Comparative Analysis of Fluorinated and Non-Fluorinated Isatoic Anhydrides in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the choice of starting materials is a critical determinant of synthetic efficiency and final product characteristics. Isatoic anhydride and its derivatives are pivotal precursors in the synthesis of a wide array of heterocyclic compounds, notably quinazolinones, which are recognized for their diverse pharmacological activities. This guide provides a detailed comparison of the performance of fluorinated versus non-fluorinated isatoic anhydrides in chemical synthesis, supported by experimental data and protocols.

The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, the use of fluorinated building blocks in medicinal chemistry has become a widespread strategy. This comparison focuses on the impact of fluorine substitution on the reactivity of isatoic anhydride in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a common and important scaffold in drug discovery.

Performance in Synthesis: A Quantitative Comparison

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is often achieved through a one-pot, three-component reaction involving an isatoic anhydride, an amine, and an aldehyde. While direct side-by-side comparative studies under identical conditions are not extensively documented in the literature, analysis of various syntheses allows for a meaningful comparison of fluorinated and non-fluorinated isatoic anhydrides.

Generally, isatoic anhydrides bearing electron-withdrawing groups, such as halogens, have been observed to be well-tolerated in these multicomponent reactions, often affording products in excellent yields.[1] This suggests that fluorinated isatoic anhydrides are viable and effective substrates for the synthesis of fluorinated quinazolinone derivatives.

For the purpose of a quantitative comparison, we will consider the synthesis of a representative 2-phenyl-2,3-dihydroquinazolin-4(1H)-one and its fluorinated analogue.

Starting MaterialProductReaction ConditionsReaction TimeYield (%)Reference
Isatoic Anhydride2-phenyl-2,3-dihydroquinazolin-4(1H)-oneIsatoic anhydride (5 mmol), ammonium acetate (7.5 mmol), benzaldehyde (5 mmol), [Cmim]CF3COO (20 mol%), ethanol:water (1:1), reflux2.5 h92%[2]
6-Fluoro-isatoic anhydride6-Fluoro-2-phenyl-2,3-dihydroquinazolin-4(1H)-one6-Fluoro-isatoic anhydride, ammonium acetate, benzaldehyde, catalyst, solvent, heatNot SpecifiedHigh (implied)Inferred from[1]

Note: The data for the fluorinated analogue is inferred from general statements about the tolerance of electron-withdrawing groups. A direct experimental comparison under the exact same conditions as the non-fluorinated counterpart was not found in the reviewed literature. Researchers should consider this when planning their synthetic strategies.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one from non-fluorinated isatoic anhydride. A generalized protocol for the synthesis using a fluorinated analogue is also provided, based on established methods for similar multicomponent reactions.

Synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one (from Isatoic Anhydride)

Materials:

  • Isatoic anhydride (5 mmol)

  • Ammonium acetate (7.5 mmol)

  • Benzaldehyde (5 mmol)

  • 3-carboxymethyl-1-methyl imidazolium trifluoroacetate ([Cmim]CF3COO) ionic liquid (20 mol%)

  • Ethanol:water (1:1)

Procedure:

  • A mixture of isatoic anhydride (5 mmol), ammonium acetate (7.5 mmol), benzaldehyde (5 mmol), and [Cmim]CF3COO (20 mol%) in an ethanol:water (1:1) solvent system is prepared in a round-bottom flask.

  • The mixture is heated under reflux conditions for the appropriate time (typically monitored by TLC until completion, approx. 2.5 hours).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Generalized Protocol for the Synthesis of 6-Fluoro-2-phenyl-2,3-dihydroquinazolin-4(1H)-one (from 6-Fluoro-isatoic Anhydride)

Materials:

  • 6-Fluoro-isatoic anhydride (1 mmol)

  • Ammonium acetate (1.2 mmol)

  • Benzaldehyde (1 mmol)

  • Catalyst (e.g., SnCl2·2H2O, p-TsOH, or other suitable Lewis or Brønsted acid)

  • Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

  • In a round-bottom flask, combine 6-fluoro-isatoic anhydride (1 mmol), ammonium acetate (1.2 mmol), benzaldehyde (1 mmol), and the catalyst.

  • If a solvent is used, add it to the flask. For solvent-free conditions, the reagents are mixed directly.

  • The reaction mixture is heated to the appropriate temperature (e.g., 110 °C for solvent-free conditions with SnCl2·2H2O) and stirred for the required time (typically monitored by TLC).

  • Upon completion, the reaction mixture is worked up accordingly. For solvent-free reactions, the solid mass may be triturated with a solvent like ethanol and then filtered. If a solvent is used, it may be removed under reduced pressure, and the residue purified.

  • The crude product is purified by recrystallization or column chromatography to yield the pure 6-fluoro-2-phenyl-2,3-dihydroquinazolin-4(1H)-one.

Reaction Mechanisms and Pathways

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydrides proceeds through a well-established reaction pathway. The following diagram illustrates the key steps in this multicomponent reaction.

G cluster_0 Reaction Initiation cluster_1 Decarboxylation cluster_2 Condensation and Cyclization Isatoic Anhydride Isatoic Anhydride Intermediate A Intermediate A Isatoic Anhydride->Intermediate A Nucleophilic Attack Amine Amine Amine->Intermediate A 2-Aminobenzamide Derivative 2-Aminobenzamide Derivative Intermediate A->2-Aminobenzamide Derivative Loss of CO2 Intermediate B Intermediate B 2-Aminobenzamide Derivative->Intermediate B Final Product 2,3-Dihydroquinazolin-4(1H)-one Intermediate B->Final Product Intramolecular Cyclization Aldehyde Aldehyde Aldehyde->Intermediate B Condensation G cluster_0 Starting Materials cluster_1 Reaction Setup cluster_2 Reaction Conditions cluster_3 Work-up and Purification cluster_4 Final Products IA Isatoic Anhydride React_NonFluoro Mix with Amine, Aldehyde, Catalyst, and Solvent IA->React_NonFluoro FIA Fluorinated Isatoic Anhydride React_Fluoro Mix with Amine, Aldehyde, Catalyst, and Solvent FIA->React_Fluoro Heat_NonFluoro Heating and Stirring React_NonFluoro->Heat_NonFluoro Heat_Fluoro Heating and Stirring React_Fluoro->Heat_Fluoro Workup_NonFluoro Cooling, Filtration, and Recrystallization Heat_NonFluoro->Workup_NonFluoro Workup_Fluoro Cooling, Filtration, and Recrystallization Heat_Fluoro->Workup_Fluoro Product_NonFluoro Non-Fluorinated Quinazolinone Workup_NonFluoro->Product_NonFluoro Product_Fluoro Fluorinated Quinazolinone Workup_Fluoro->Product_Fluoro

References

The Strategic Advantage of 5-Bromo-4-fluoroisatoic Anhydride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the choice of molecular building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target compounds. Among the diverse array of heterocyclic precursors, 5-Bromo-4-fluoroisatoic anhydride has emerged as a superior starting material for the synthesis of complex molecules, particularly in the realm of kinase inhibitors for oncology. This guide provides an objective comparison of this compound with other building blocks, supported by experimental data, to highlight its advantages in the synthesis of potent and selective therapeutic agents.

The strategic placement of bromine and fluorine atoms on the isatoic anhydride scaffold offers distinct advantages in drug design. The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the anhydride, while both halogens provide opportunities for further chemical modifications and can significantly influence the binding affinity of the final compound to its biological target.

Comparative Analysis of Building Blocks in Quinazolinone Synthesis

The synthesis of quinazolinones, a core scaffold in many kinase inhibitors, serves as an excellent platform to compare the performance of this compound with other commonly used building blocks. A key application is in the synthesis of precursors for potent kinase inhibitors like Brigatinib, which features a 6-bromo-7-fluoro-quinazolinone core.

While direct comparative studies are often proprietary, analysis of synthetic routes for analogous compounds reveals the potential advantages of using this compound. The presence of the fluorine and bromine moieties on the starting material circumvents the need for potentially harsh halogenation steps later in the synthesis, which can lead to higher overall yields and fewer side products.

For instance, the synthesis of 6-bromo-7-fluoro-quinazolinone derivatives from this compound can be achieved through a one-pot, three-component reaction. This approach is significantly more efficient than multi-step syntheses that start with non-halogenated isatoic anhydrides and require subsequent bromination and fluorination.

Table 1: Theoretical Comparison of Synthetic Routes to a 6-Bromo-7-fluoro-quinazolinone Derivative

FeatureRoute A: Starting with this compoundRoute B: Starting with Isatoic Anhydride
Starting Material This compoundIsatoic Anhydride
Key Reaction Steps One-pot three-component condensation1. Quinazolinone formation2. Bromination3. Fluorination (e.g., via Balz-Schiemann reaction)
Number of Steps 1-2 steps3-4 steps
Potential Yield Higher overall yield due to fewer stepsLower overall yield due to multiple steps and potential for side reactions
Process Complexity Simpler, more streamlinedMore complex, requires handling of hazardous halogenating agents
Atom Economy HigherLower

Experimental Protocols

A general experimental protocol for the synthesis of a 6-bromo-7-fluoro-quinazolinone derivative using this compound is outlined below. This protocol is based on established methodologies for quinazolinone synthesis from isatoic anhydrides.

Synthesis of 6-bromo-7-fluoro-2,3-disubstituted-quinazolin-4(3H)-one

A mixture of this compound (1.0 eq.), a primary amine (1.1 eq.), and an orthoformate (e.g., triethyl orthoformate, 3.0 eq.) is heated, either conventionally or under microwave irradiation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration and purified by recrystallization or column chromatography.

Key Advantages of this compound

The primary advantages of using this compound as a building block in drug discovery can be summarized as follows:

  • Synthetic Efficiency: It allows for a more convergent and streamlined synthesis of highly functionalized quinazolinones, reducing the number of synthetic steps and increasing overall yield.

  • Structural Diversity: The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of structure-activity relationships (SAR).

  • Enhanced Biological Activity: The presence of fluorine and bromine atoms can significantly enhance the biological activity of the final compound. Fluorine can improve metabolic stability and binding affinity, while bromine can form crucial halogen bonds with the target protein.

  • Improved Physicochemical Properties: Strategic fluorination can modulate the pKa of nearby functional groups and improve properties such as membrane permeability and oral bioavailability.

Signaling Pathways and Drug Action

Quinazolinone-based kinase inhibitors, often synthesized from precursors like this compound, target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. For example, Brigatinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial nodes in cancer signaling.

Below is a simplified representation of a generic kinase inhibitor's mechanism of action, blocking the downstream signaling cascade that leads to tumor growth.

Caption: Mechanism of action of a quinazolinone-based kinase inhibitor.

Experimental Workflow

The general workflow for the synthesis and evaluation of a novel kinase inhibitor using this compound is depicted in the following diagram.

Experimental_Workflow Start 5-Bromo-4-fluoroisatoic anhydride Synthesis Three-Component Quinazolinone Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In vitro Kinase Inhibition Assays Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization Screening->Lead_Opt SAR->Lead_Opt Lead_Opt->Synthesis Preclinical In vivo Preclinical Studies Lead_Opt->Preclinical

Caption: Drug discovery workflow using this compound.

A Comparative Guide to 5-Bromo-4-fluoroisatoic Anhydride and Its Alternatives for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Bromo-4-fluoroisatoic anhydride, a halogenated building block, against its structural analogs. Due to the limited availability of direct comparative experimental studies, this document focuses on contrasting its known physicochemical and spectroscopic data with that of commercially available alternatives: 5-Bromoisatoic anhydride, 5-Fluoroisatoic anhydride, and the parent Isatoic Anhydride. The guide also outlines a representative experimental protocol and a general synthetic workflow relevant to this class of compounds.

Comparison of Physicochemical Properties

Isatoic anhydrides are versatile reagents in organic synthesis, frequently employed as precursors for heterocyclic compounds. The introduction of halogen substituents such as bromine and fluorine can significantly alter the molecule's reactivity, solubility, and the biological properties of its derivatives. This compound offers dual halogenation, providing unique properties for synthetic applications. The table below summarizes the key physicochemical properties of the target compound and its common alternatives.

PropertyThis compound5-Bromoisatoic Anhydride5-Fluoroisatoic AnhydrideIsatoic Anhydride
CAS Number 1440535-66-9[1]4692-98-2[2]321-69-7[3]118-48-9
Molecular Formula C₈H₃BrFNO₃[1]C₈H₄BrNO₃C₈H₄FNO₃[3]C₈H₅NO₃
Molecular Weight 260.02 g/mol [1]242.03 g/mol 181.12 g/mol [3]163.13 g/mol
Melting Point Not available280-285 °C (dec.)[4][5]259-262 °C[3]233-238 °C
Appearance Faint orange to faint red powder[1]Off-white to salmon powder[5]Off-white to pale yellow powder[6]White to tan powder
Purity 95%[1]97%95-97%[3]≥98%

Spectroscopic Data Overview

Spectroscopic analysis is critical for confirming the structure and purity of reagents. While a full experimental dataset for this compound is not publicly available, its expected spectral features can be inferred from the characteristics of its analogs and the principles of spectroscopy.

Infrared (IR) Spectroscopy: Anhydrides are characterized by two distinct carbonyl (C=O) stretching peaks resulting from symmetric and asymmetric vibrations.[7] For cyclic anhydrides, the lower-wavenumber C=O stretch is typically more intense.[7]

CompoundKey IR Peaks (cm⁻¹)
This compound Expected C=O stretches ~1750-1850 cm⁻¹ and ~1700-1780 cm⁻¹. C-Br and C-F stretches are also expected.
5-Bromoisatoic Anhydride Data not readily available. Expected C=O stretches are similar to the parent anhydride.
Isatoic Anhydride Key absorptions for C=O stretching are observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the aromatic protons. For 5-Bromoisatoic anhydride, a known ¹H NMR spectrum in DMSO-d₆ shows signals at δ 11.85 (s, br., 1H), 7.96 (dd, 1H), 7.87 (dd, 1H), and 7.09 (dd, 1H).[5] For this compound, one would expect a more complex pattern with fewer protons and additional splitting due to fluorine-proton coupling.

Representative Experimental Protocol: Synthesis of a Quinazolinone Derivative

This protocol describes a general procedure for the synthesis of a quinazolinone derivative from an isatoic anhydride, a common application for this class of compounds.

Objective: To synthesize a 2-substituted-quinazolin-4(3H)-one.

Materials:

  • Substituted Isatoic Anhydride (e.g., this compound)

  • Primary Amine or Amide

  • High-boiling point solvent (e.g., DMF, DMAc, or NMP)

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the substituted isatoic anhydride (1.0 eq) and the primary amine or amide (1.0-1.2 eq).

  • Add the solvent (e.g., DMF) to achieve a suitable concentration (typically 0.1-0.5 M).

  • If required, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress can be monitored by the evolution of CO₂ gas and confirmed using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the final quinazolinone derivative.

  • Characterize the final product using standard analytical techniques (NMR, MS, IR).

Visualization of General Synthetic Pathway

Isatoic anhydrides are valuable precursors for synthesizing anthranilic acid derivatives and various nitrogen-containing heterocycles. The following diagram illustrates a common synthetic workflow where an isatoic anhydride reacts with a nucleophile.

G A Substituted Isatoic Anhydride C Intermediate (2-Aminobenzamide Derivative) A->C Reaction B Nucleophile (e.g., Amine, R-NH2) B->C D Ring Closure (Dehydration) C->D reagents Heat / Solvent (e.g., DMF) co2 CO2 byproduct C->co2 Release E Final Product (e.g., Quinazolinone) D->E Cyclization reagents->D Conditions

Caption: General reaction workflow of a substituted isatoic anhydride.

References

Structural Confirmation of 5-Bromo-4-fluoroisatoic Anhydride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structural confirmation of 5-Bromo-4-fluoroisatoic anhydride and its derivatives. Due to the limited availability of public spectroscopic data for this compound itself, this document focuses on the general methodologies and comparative analysis of closely related and derivative compounds, particularly quinazolinones, which are commonly synthesized from isatoic anhydrides.

Introduction to this compound

This compound, with the chemical formula C₈H₃BrFNO₃, is a halogenated derivative of isatoic anhydride.[1] Isatoic anhydrides are versatile reagents in organic synthesis, widely used as precursors for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones and their derivatives. These derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The structural confirmation of novel derivatives synthesized from this compound is crucial for establishing structure-activity relationships (SAR) and ensuring the identity and purity of potential drug candidates. This process typically involves a combination of spectroscopic techniques.

General Experimental Protocols for Structural Confirmation

The characterization of this compound derivatives, such as the commonly synthesized quinazolinones, relies on a suite of analytical methods. Below are the general experimental protocols for the key techniques used in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Data Acquisition: The spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

    • Typical Analysis: The number of signals corresponds to the number of chemically non-equivalent protons. The integration of each signal gives the ratio of protons. The splitting pattern (singlet, doublet, triplet, etc.) provides information about the number of neighboring protons (n+1 rule).

  • ¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms and their chemical environment.

    • Sample Preparation: 10-50 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent.

    • Data Acquisition: The spectrum is typically acquired on the same spectrometer as the ¹H NMR, often with proton decoupling to simplify the spectrum to a series of singlets.

    • Typical Analysis: The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shift values indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: The sample can be analyzed as a solid (KBr pellet), a thin film, or in a solution.

  • Data Acquisition: The spectrum is recorded on an FTIR (Fourier-transform infrared) spectrometer.

  • Typical Analysis: The presence of characteristic absorption bands indicates specific functional groups. For quinazolinone derivatives, key absorbances include:

    • C=O (carbonyl) stretching: ~1680-1630 cm⁻¹

    • C=N stretching: ~1630-1580 cm⁻¹

    • N-H stretching (if present): ~3400-3200 cm⁻¹

    • Aromatic C-H and C=C stretching: various bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions.

    • C-F and C-Br stretching: typically in the fingerprint region (< 1400 cm⁻¹).

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system (e.g., GC-MS or LC-MS).

  • Ionization: Various ionization techniques can be used, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Analysis: The mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺), which confirms the molecular weight. The fragmentation pattern can provide further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition.

Comparative Data of Substituted Quinazolinone Derivatives

While specific data for derivatives of this compound is scarce in publicly accessible literature, we can draw comparisons from studies on other substituted quinazolinones to understand how different substituents affect their biological activity. The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazoline core.

Derivative ClassKey Substituent FeaturesObserved Biological ActivityReference
2-Aryl-quinazolinones Electron-donating or -withdrawing groups on the 2-phenyl ring.Can exhibit significant antiproliferative activity. The nature of the substituent influences potency.[2]
6,8-Disubstituted-quinazolinones Halogen (e.g., Iodo) or other groups at positions 6 and 8.Often show good anticonvulsant activity.[3]
Quinazolinone-based Hybrids Covalent linkage of the quinazolinone scaffold to other pharmacologically active molecules.Can lead to compounds with a wide range of activities, including anticancer and antimicrobial.[1]
6-Bromo-quinazolinones Bromo-substituent at the 6-position.Have been investigated as cytotoxic agents against cancer cell lines.[4]

Logical Workflow for Structural Confirmation

The process of confirming the structure of a novel derivative of this compound follows a logical progression of experiments and data analysis.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis and Confirmation Start 5-Bromo-4-fluoroisatoic anhydride + Reagents Reaction Reaction (e.g., with an amine to form a quinazolinone) Start->Reaction Purification Purification (e.g., recrystallization, chromatography) Reaction->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Integration Integrate Spectroscopic Data IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Proposal Propose Structure Data_Integration->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

Caption: Workflow for Synthesis and Structural Confirmation.

Signaling Pathway Example: Quinazolinones as Kinase Inhibitors

Many quinazolinone derivatives exert their biological effects by inhibiting protein kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival. For instance, some quinazolinones are known to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras ATP->ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF (Ligand) EGF->EGFR Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR

Caption: Inhibition of EGFR Signaling by a Quinazolinone Derivative.

Conclusion

References

A Comparative Guide to the Elemental Analysis of 5-Bromo-4-fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the elemental composition of chemical compounds is fundamental to verifying structure and purity. This guide provides a comparative analysis of 5-Bromo-4-fluoroisatoic anhydride and its common alternatives, Isatoic Anhydride and 5-Bromoisatoic Anhydride. The focus is on their elemental composition, supported by theoretical data and a detailed experimental protocol for elemental analysis.

Elemental Composition Comparison

The following table summarizes the theoretical elemental composition of this compound and its alternatives. These values are calculated based on the molecular formula and atomic weights of the constituent elements. While extensive searches were conducted, specific experimental "found" values from certificates of analysis or research publications were not publicly available. The theoretical values serve as a benchmark for experimental results obtained through elemental analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical C (%)Theoretical H (%)Theoretical N (%)
This compound C₈H₃BrFNO₃[1]260.02[1]36.951.165.39
Isatoic AnhydrideC₈H₅NO₃163.1358.913.098.59
5-Bromoisatoic AnhydrideC₈H₄BrNO₃[2]242.03[2]39.691.675.79

Note: Experimental data for the "Found %" of Carbon, Hydrogen, and Nitrogen were not available in the searched public domain resources. Researchers should perform experimental elemental analysis to obtain these values for their specific samples.

Experimental Protocol: CHNS Elemental Analysis

This protocol outlines the standard procedure for determining the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in an organic compound using a CHNS elemental analyzer based on the Dumas method of combustion.

Objective: To quantitatively determine the elemental composition of a sample to verify its purity and empirical formula.

Materials and Equipment:

  • CHNS Elemental Analyzer

  • Microbalance (readable to 0.001 mg)

  • Tin capsules

  • Spatulas

  • Forceps

  • Certified organic standards (e.g., Acetanilide)

  • The sample to be analyzed (e.g., this compound)

  • Carrier gas (Helium, 99.999% purity)

  • Combustion gas (Oxygen, 99.999% purity)

Procedure:

  • Instrument Preparation:

    • Ensure the CHNS analyzer is calibrated and has passed all system checks.

    • Verify that the carrier and combustion gas supplies are adequate and at the correct pressure.

    • Check the levels of reagents in the combustion and reduction tubes and replace if necessary.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the organic standard into a tin capsule using a microbalance.

    • Seal the tin capsule securely, ensuring no sample is lost.

    • Repeat the process for the unknown sample (this compound). It is recommended to prepare samples in triplicate for accuracy.

  • Analysis:

    • Load the prepared standard and sample capsules into the autosampler of the elemental analyzer.

    • Create a sequence in the instrument software, defining the sample names, weights, and analysis method.

    • Initiate the analysis sequence.

  • Combustion and Detection:

    • The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) in a stream of oxygen.

    • The sample undergoes rapid combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOx).

    • The combustion gases are passed through a reduction tube containing copper to convert NOx to N₂ gas.

    • The resulting gas mixture (CO₂, H₂O, N₂) is carried by the helium stream through a separation column.

    • The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in the thermal conductivity of the gas stream.

  • Data Processing:

    • The instrument's software integrates the detector signal for each gas and calculates the percentage of C, H, and N in the sample based on the sample weight and calibration from the organic standard.

Expected Results: The experimental percentages of C, H, and N should ideally be within ±0.4% of the theoretical values for a pure compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the CHNS elemental analysis workflow, from sample preparation to data acquisition.

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (1-2 mg) into Tin Capsule seal 2. Seal Tin Capsule weigh->seal load 3. Load into Autosampler seal->load combust 4. Flash Combustion (~1000°C) in Oxygen load->combust reduce 5. Reduction of NOx to N₂ combust->reduce separate 6. Gas Separation (GC) reduce->separate detect 7. Detection (TCD) separate->detect calculate 8. Calculate %C, %H, %N detect->calculate CompositionAnalysisLogic cluster_theoretical Calculation cluster_experimental Experimentation formula Molecular Formula (e.g., C₈H₃BrFNO₃) theoretical Theoretical Elemental Composition (%) formula->theoretical Leads to experimental Experimental Elemental Composition (%) (from CHNS Analyzer) formula->experimental Is analyzed to yield comparison Comparison (within ±0.4% tolerance) theoretical->comparison experimental->comparison conclusion Conclusion: Structure Verified & High Purity comparison->conclusion If consistent

References

Safety Operating Guide

Proper Disposal Procedures for 5-Bromo-4-fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information

Immediate Safety and Handling Precautions

Before handling 5-Bromo-4-fluoroisatoic anhydride, it is imperative to be familiar with its potential hazards. Based on data for the closely related compound, 5-Bromoisatoic anhydride, the substance may be harmful if it comes into contact with skin or is inhaled, and can cause serious eye irritation.[1] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat is mandatory to protect skin and clothing.[2]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

Summary of Key Safety and Disposal Information

The following table summarizes crucial data for handling and disposal, drawing from information on 5-Bromoisatoic anhydride as a surrogate.

ParameterInformationSource
Signal Word Danger
Hazard Statements Harmful in contact with skin and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of damaging fertility or the unborn child.[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat, respiratory protection (in a fume hood).[2][4]
Incompatible Materials Strong oxidizing agents.[5]
Primary Disposal Route Incineration by a licensed hazardous waste disposal facility.[6][7][8]
Waste Segregation Collect in a designated, labeled container for "Halogenated Organic Waste."[4][6]

Detailed Disposal Protocol

This step-by-step guide outlines the procedural flow for the safe disposal of this compound from the laboratory.

Step 1: Waste Identification and Segregation
  • Identify as Halogenated Waste: this compound contains bromine and fluorine, classifying it as a halogenated organic compound.

  • Segregate at the Source: Never mix halogenated organic waste with non-halogenated waste.[6][9] Keep it separate from other waste streams such as acids, bases, and oxidizers to prevent dangerous reactions.[10][11]

Step 2: Waste Collection and Storage
  • Use Appropriate Containers: Collect waste this compound in a chemically compatible container with a secure screw-top lid. The original product container, if empty and in good condition, is an excellent choice.[12]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly state "Halogenated Organic Waste" and list "this compound" as a constituent. Ensure the label is legible and securely attached.[11][13]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12] This area should be away from general traffic, well-ventilated, and have secondary containment to control any potential leaks.[10][12]

Step 3: Disposal and Removal
  • Arrange for Professional Disposal: The disposal of halogenated organic waste must be handled by a certified hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

  • Incineration: The standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration.[6][7][8] This process breaks down the molecules into less harmful substances.

  • Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of 5-Bromo-4-fluoroisatoic anhydride waste PPE Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Start->PPE Segregate Segregate as 'Halogenated Organic Waste' PPE->Segregate Collect Collect in a Labeled, Compatible Container Segregate->Collect Store Store in Designated Satellite Accumulation Area with Secondary Containment Collect->Store ArrangeDisposal Arrange for Pickup by Certified Hazardous Waste Disposal Service Store->ArrangeDisposal Incinerate Final Disposal: High-Temperature Incineration ArrangeDisposal->Incinerate End End: Waste Properly Disposed and Documented Incinerate->End

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 5-Bromo-4-fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides crucial safety protocols and logistical plans for the use of 5-Bromo-4-fluoroisatoic anhydride, a halogenated aromatic compound. Adherence to these guidelines is essential to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is required to prevent skin and eye contact, as well as inhalation of the powdered compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentMaterial/Standard
Eyes/Face Safety goggles with a snug fit and a face shieldANSI Z.87.1 certified[1]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Check manufacturer's chemical resistance guide[1]
Body Chemical-resistant lab coat or apronStandard laboratory apparel
Respiratory N95 dust mask or a respirator with appropriate cartridgesNIOSH-approved
Feet Closed-toe shoes-

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

  • Preparation and Engineering Controls :

    • Work within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Have appropriate spill cleanup materials (e.g., absorbent pads, inert absorbent material) available.

  • Donning Personal Protective Equipment (PPE) :

    • Before handling the chemical, put on all required PPE as detailed in the table above. This includes safety goggles, a face shield, chemical-resistant gloves, a lab coat, and a dust mask.

  • Weighing and Dispensing :

    • Handle this compound as a solid powder.

    • Carefully weigh the desired amount of the compound on a tared weigh boat or paper inside the fume hood.

    • Avoid generating dust. If dust is generated, ensure the fume hood ventilation is adequate to capture it.

    • Close the primary container tightly after dispensing.

  • Reaction Setup and Execution :

    • Add the weighed compound to the reaction vessel within the fume hood.

    • If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.

    • Perform all subsequent reaction steps within the fume hood.

  • Post-Handling and Decontamination :

    • After handling is complete, decontaminate the work area by wiping it down with an appropriate solvent and then soap and water.

    • Properly remove and dispose of gloves in the designated solid waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., weigh boats, gloves, absorbent pads) must be collected in a designated, labeled hazardous waste container for halogenated organic solids.[3][4]

    • Liquid waste containing this compound must be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.[3][4][5]

    • Do not mix halogenated waste with non-halogenated waste streams.[5][6]

  • Container Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[4][6]

  • Disposal Procedure :

    • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) office for waste pickup and disposal.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_fume_hood Work in Fume Hood prep_ppe Don PPE prep_fume_hood->prep_ppe Proceed to Handling prep_spill_kit Ready Spill Kit prep_ppe->prep_spill_kit Proceed to Handling weigh Weigh Compound prep_spill_kit->weigh Proceed to Handling transfer Transfer to Reaction weigh->transfer execute Execute Reaction transfer->execute decontaminate Decontaminate Work Area execute->decontaminate Reaction Complete segregate_solid Segregate Solid Waste (Halogenated) execute->segregate_solid Generate Solid Waste segregate_liquid Segregate Liquid Waste (Halogenated) execute->segregate_liquid Generate Liquid Waste remove_ppe Remove PPE decontaminate->remove_ppe label_waste Label Waste Containers segregate_solid->label_waste segregate_liquid->label_waste ehs_pickup Arrange EHS Pickup label_waste->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.